This compound is a highly oxidized tetranortriterpenoid belonging to the limonoid class of natural products, primarily found in the neem tree (Azadirachta indica). This complex molecule serves as one of nature's most effective botanical insecticides, exhibiting potent activity against over 600 insect species while remaining remarkably non-toxic to mammals and birds [1] [2]. The economic significance of this compound is substantial, with the global market for neem extract products expected to reach $1.8 billion by 2022, demonstrating an impressive annual growth rate of 16.3% [3]. Despite its commercial importance, current production methods relying on plant extraction from neem seeds face significant challenges including limited availability of raw materials, variable this compound content (typically 0.3-0.5% of seed dry weight), and complex purification processes [2]. The extraordinary structural complexity of this compound—featuring eight rings, sixteen chiral centers, and multiple oxygenated functional groups—has made chemical synthesis economically unfeasible, with the first total synthesis requiring 71 steps and yielding a mere 0.00015% [1] [4]. This comprehensive review integrates recent breakthroughs in understanding the this compound biosynthetic pathway, detailed experimental methodologies, and emerging applications in metabolic engineering.
The biosynthesis of this compound in Azadirachta indica follows the terpenoid backbone pathway, specifically branching into the limonoid biosynthetic route. Limonoids are classified as tetranortriterpenes, characterized by a 26-carbon scaffold postulated to form from a 30-carbon triterpene precursor through the loss of four carbons with associated furan ring formation [5]. The pathway initiates from universal terpenoid precursors, progressing through multiple enzymatic steps that introduce increasing structural complexity and oxidation.
Table 1: Key Features of this compound Biosynthesis
| Feature | Description | Reference |
|---|---|---|
| Class | Tetranortriterpenoid limonoid | [1] [2] |
| Precursor | 2,3-oxidosqualene | [3] [6] |
| Biosynthetic Origin | Mevalonate (MVA) pathway exclusively | [6] |
| Carbon Skeleton | Tirucallane-type triterpenoid | [5] |
| Key Intermediate | Tirucalla-7,24-dien-3β-ol | [3] [5] |
| Core Scaffold Formation | Skeletal rearrangements, oxidations, and ring-opening reactions | [3] [6] |
The recent elucidation of early pathway steps represents a landmark achievement in understanding this compound biosynthesis. Critical breakthroughs include the identification of key enzymes responsible for the formation of the protolimonoid scaffold, providing crucial insights into the previously mysterious conversion of common terpenoid precursors into limonoid-specific structures [5]. Research has confirmed that unlike many plant terpenoids that utilize both mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, this compound biosynthesis exclusively depends on the cytosolic MVA pathway for its isoprene units, with no complementation from the plastidial MEP pathway observed even under inhibition conditions [6].
The this compound biosynthetic pathway can be divided into three major stages: precursor formation, protolimonoid scaffolding, and late-stage modifications toward this compound. The pathway involves a carefully orchestrated sequence of enzymatic transformations that progressively build structural complexity from simple terpenoid precursors.
Diagram 1: this compound Biosynthetic Pathway in Azadirachta indica. The diagram illustrates the multi-step enzymatic conversion from acetyl-CoA to this compound, highlighting key intermediate and enzyme classes.
The first committed step in this compound-specific biosynthesis involves the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol, catalyzed by oxidosqualene cyclase (OSC), specifically identified as AiOSC1 in neem [3] [5]. This reaction establishes the foundational triterpenoid skeleton that subsequently undergoes extensive oxidative modifications. Research has demonstrated that this OSC is conserved across limonoid-producing species, including Melia azedarach and Citrus sinensis, suggesting pathway conservation between Meliaceae and Rutaceae families [5].
The second critical phase involves cytochrome P450-mediated oxidations that transform tirucalla-7,24-dien-3β-ol into protolimonoids. Specifically, co-expressed cytochrome P450 enzymes (MaCYP71CD2 and MaCYP71BQ5 from Melia azedarach, with homologs in neem) sequentially oxidize tirucalla-7,24-dien-3β-ol, resulting in spontaneous hemiacetal ring formation and production of the protolimonoid melianol [5]. This represents a pivotal branching point where the pathway diverges toward various limonoids, including those specific to this compound biosynthesis.
The final stages of this compound formation involve extensive structural modifications including decarboxylation, hydroxylation, epoxidation, and esterification, necessitating the coordinated action of multiple enzyme classes. Based on transcriptomic analyses and metabolic profiling, these late-stage modifications are mediated by additional cytochrome P450 enzymes, alcohol dehydrogenases (ADH), acyltransferases (ACT), and esterases (EST) that introduce the characteristic complex oxygenation pattern and functional groups essential for this compound's bioactivity [3].
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Gene Name | Function | Experimental Validation |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | AiOSC1 | Cyclizes 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol | Heterologous expression in yeast [3] [5] |
| Cytochrome P450 | MaCYP71CD2 (homolog in neem) | Oxidation of tirucalla-7,24-dien-3β-ol | Co-expression with AiOSC1 in Nicotiana benthamiana [5] |
| Cytochrome P450 | MaCYP71BQ5 (homolog in neem) | Oxidation leading to melianol formation | Co-expression with AiOSC1 in N. benthamiana [5] |
| Alcohol Dehydrogenase (ADH) | Multiple candidates | Oxidation/reduction of alcohol functional groups | Transcriptomic co-expression analysis [3] |
| Acyltransferase (ACT) | Multiple candidates | Esterification reactions | Phylogenetic analysis & tissue-specific expression [3] |
| Esterase (EST) | Multiple candidates | Hydrolysis of ester bonds | Molecular docking studies [3] |
The biosynthetic origin of this compound's isoprene units has been definitively established through sophisticated stable isotope labeling experiments. When neem cell suspensions were fed with 13C-labeled glucose isotopologues ([1-13C], [2-13C], and [1,6-13C] Glc), subsequent analysis of limonoids using Ultra Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed exclusive labeling patterns consistent with exclusive utilization of the mevalonate (MVA) pathway [6]. This finding was further corroborated by inhibition studies where mevinolin (a specific MVA pathway inhibitor) caused drastic decreases in limonoid production, while fosmidomycin (a MEP pathway inhibitor) showed no effect on limonoid biosynthesis [6]. These experiments provided conclusive evidence that this compound biosynthesis relies solely on the cytosolic MVA pathway, resolving previous uncertainties about potential cross-talk between isoprenoid pathways in neem.
Additional temporal and spatial analysis of limonoid distribution in neem tissues revealed that this compound primarily accumulates in young tender leaves and seed kernels, whereas hard mature leaves predominantly contain ring-intact limonoids such as nimocinol [6]. This differential distribution suggests tissue-specific regulation of the biosynthetic pathway and indicates that the later steps of this compound biosynthesis (C-ring opening and complex modifications) occur predominantly in developing tissues. Furthermore, undifferentiated neem cell suspension cultures were found to produce a spectrum of C-seco limonoids similar to the parental kernel tissue, providing a valuable experimental system for investigating the pathway without the complications of tissue-specific differentiation [6].
Advanced sequencing technologies have revolutionized our understanding of this compound biosynthesis by enabling comprehensive identification of candidate genes. A landmark multi-tissue transcriptome analysis using hybrid-sequencing (combining Illumina HiSeq and Pacific Biosciences SMRT technologies) of five neem tissues (fruit, leaf, stem, flower, and root) identified 22 differentially expressed genes as strong candidates for involvement in this compound biosynthesis [3]. This study employed rigorous filtering criteria including expression correlation with this compound accumulation, phylogenetic analysis, domain prediction, and molecular docking studies to prioritize candidates from thousands of transcribed genes.
Comparative transcriptomics between Azadirachta indica and the closely related Melia azedarach (which does not produce this compound) revealed that all six differentially expressed genes involved in terpenoid backbone biosynthesis were up-regulated in A. indica [7]. This systematic comparison provided important insights into the genetic basis for this compound production capability in neem and identified specific genetic components that may be missing or non-functional in related species that lack this compound production. Chemical analysis confirmed that A. indica leaves contained 2.45% total terpenoid and nearly 20-50 μg this compound per gram, while this compound was not detected in M. azedarach, which contained only 1.67% total terpenoid [7].
The recent assembly of chromosome-level genomes for Azadirachta indica has further accelerated gene discovery, enabling researchers to identify co-expressed gene clusters that may represent this compound biosynthetic gene neighborhoods [2]. These genomic resources have been instrumental in identifying the complete complement of cytochrome P450 genes, dehydrogenases, and transferases that likely contribute to the extensive structural modifications required for this compound formation from simpler protolimonoid precursors.
The identification of genes involved in this compound biosynthesis has relied heavily on advanced transcriptomic approaches. A representative protocol from recent publications involves the following steps:
Tissue Collection: Collect five tissues (fruit, leaf, stem, flower, and root) from Azadirachta indica plants, with fruit containing green hard seeds identified as having the highest this compound content (969.9 μg/g in leaves from Chinese neem trees) [3]. Immediately freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and Quality Control: Isolate total RNA using EASYspin Plus Complex Plant RNA Kit. Remove unwanted cytoplasmic, mitochondrial, and chloroplast ribosomal RNAs using Ribo-Zero rRNA Removal Kits. Assess RNA quality using Nanodrop 8000 UV-Vis Spectrophotometer and precision analysis with Agilent 2100 Bioanalyzer [7].
Library Construction and Sequencing: Construct strand-specific cDNA libraries using NEBNext Ultra Directional RNA Library Prep Kit for Illumina. Sequence qualified libraries using Illumina Hiseq 2500 with 125 bp pair-end reads. For hybrid sequencing, additionally perform PacBio Single Molecule Real-Time (SMRT) sequencing to generate long reads [3].
Data Processing and Assembly: Process raw reads by removing adaptor sequences, reads with unknown nucleotides >10%, and low-quality reads (where percentage of bases with Q-values <10 exceeds 50%). For A. indica, map clean reads to the reference genome using TopHat2, then assemble mapped reads using Cufflinks software. For species without reference genomes, perform de novo assembly using Trinity assembler [7].
Candidate Gene Identification: Identify candidate genes through a multi-step filtering approach: 1) Compare expression levels (FPKM values) across tissues and correlate with this compound content; 2) Conduct phylogenetic analysis with known terpenoid biosynthetic genes; 3) Perform domain prediction to confirm functional domains; 4) Utilize molecular docking studies to assess potential substrate binding [3].
The functional characterization of candidate this compound biosynthetic enzymes employs heterologous expression systems and in vitro biochemical assays:
Heterologous Expression in Yeast: Clone full-length candidate OSC genes into yeast expression vectors (e.g., pYES2.1) and transform into appropriate yeast strains (e.g., Saccharomyces cerevisiae). Induce gene expression with galactose and supplement with ergosterol biosynthesis inhibitor to accumulate substrate. Extract triterpenoids and analyze by GC-MS or LC-MS to identify enzymatic products [5].
Transient Expression in Nicotiana benthamiana: For cytochrome P450 characterization, clone candidate genes into plant expression vectors (e.g., pEAQ-HT). Infiltrate constructs into N. benthamiana leaves using Agrobacterium tumefaciens-mediated transformation. Co-inflitrate with OSC genes to provide substrate. Harvest leaves after 3-5 days and analyze metabolites by LC-MS/MS [5].
In Vitro Enzyme Assays: Express and purify recombinant enzymes in E. coli (for soluble proteins) or insect cell systems (for membrane-bound P450s). Conduct enzyme assays with proposed substrates and co-factors (NADPH for P450s). Monitor reaction progress by LC-MS/MS and characterize products by NMR when possible [5].
Stable Isotope Labeling in Cell Suspensions: Establish neem cell suspension cultures from kernel-derived callus. Feed with [1-13C], [2-13C], or [1,6-13C] glucose for defined periods. Extract limonoids and analyze by high-resolution MS to determine labeling patterns and elucidate biosynthetic sequence [6].
The elucidation of the this compound biosynthetic pathway opens transformative possibilities for sustainable production of this valuable compound through metabolic engineering approaches. Recent successes in reconstructing early limonoid pathway segments in heterologous hosts demonstrate the feasibility of synthetic biology platforms for this compound production [5]. The identification and functional characterization of AiOSC1 and the cytochrome P450 enzymes MaCYP71CD2 and MaCYP71BQ5 provide critical tools for engineering crop plants with enhanced insect resistance or microbial systems for industrial this compound production.
Several technical challenges remain before complete pathway reconstruction can be achieved. The later stages of this compound biosynthesis, particularly the complex oxidative modifications, ring-opening reactions, and acylations that distinguish this compound from simpler limonoids, require further elucidation [3]. The extreme structural complexity of this compound suggests that these late-stage transformations likely involve additional, specialized enzymes that have not yet been identified. Future research directions should focus on:
The integration of multi-omics approaches with advanced analytical techniques will continue to accelerate the discovery of missing pathway components. As the complete biosynthetic pathway becomes available, the implementation of metabolic engineering strategies promises to address the critical supply challenges that have historically limited this compound availability, unlocking the full potential of this remarkable natural insecticide for sustainable agriculture and pharmaceutical applications.
Azadirachtin, a tetranortriterpenoid limonoid primarily derived from the seeds of the neem tree (Azadirachta indica), represents one of the most prominent botanical insecticides in agricultural use worldwide. It exhibits a complex array of insecticidal properties against a broad spectrum of insect pests, with exceptional efficacy against lepidopteran species [1]. While its effects as an insect growth regulator (IGR) and reproductive disruptor are well-documented, its powerful antifeedant activity is a cornerstone of its pest control capabilities. This antifeedant effect manifests as both a primary repellent, deterring insects from initiating feeding, and a secondary repellent, causing cessation of feeding after initial ingestion [2] [1]. The mode of action is multifaceted, involving neuroendocrine disruption, direct sensory manipulation, and inhibition of digestive processes. Growing concerns about the environmental and health impacts of synthetic insecticides, coupled with resistance development in pest populations, have revived interest in this compound as a key tool for sustainable integrated pest management (IPM) programs, particularly for managing lepidopteran pests which remain among the most damaging threats to agricultural production [3] [1]. This guide provides a comprehensive technical overview of the mechanisms, efficacy, and experimental assessment of this compound's antifeedant effects, tailored for researchers and product development professionals.
The antifeedant effect of this compound is not the result of a single mechanism but rather a cascade of interconnected physiological disruptions. The following diagram synthesizes these primary and secondary signaling pathways that underpin its antifeedant and broader insecticidal activity.
Figure 1: Integrated signaling pathways of this compound's antifeedant effects in lepidopterans, showing the progression from molecular interactions to behavioral outcomes.
The antifeedant activity is mediated through several validated mechanisms:
Sensory and Olfactory Disruption: this compound directly interferes with chemoreception, particularly the sense of smell, altering the insect's perception of host plants and leading to food avoidance. In some insects, this disruption is so profound that they will starve rather than consume treated foliage [2] [4]. Upon ingestion, it activates dopaminergic neurons, potentially creating a conditioned aversive taste memory that further reinforces feeding deterrence [2] [4].
Neuroendocrine Disruption and Molting Arrest: A core mechanism involves the disruption of the neuroendocrine system. This compound reduces the secretion of key morphogenetic peptide hormones, including prothoracicotropic hormone (PTTH) and allatotropins, from the corpus cardiacum complex [2] [4]. This leads to a dramatic suppression of ecdysteroid titers (particularly 20-hydroxyecdysone, 20E), the primary hormones governing molting and metamorphosis [5] [6]. The resulting hormonal imbalance not only causes developmental arrest but also contributes to a cessation of feeding activity, as feeding is intrinsically linked to the molting cycle.
Direct Inhibition of Digestive Processes: this compound inhibits key digestive enzymes in the midgut, leading to impaired nutrient assimilation [2] [7]. Gene expression studies in Drosophila melanogaster larvae have shown that this compound exposure leads to the downregulation of amylase genes, directly linking its toxicity to a disruption in carbohydrate digestion [6]. This biochemical deficiency compounds the starvation effect initiated by voluntary feeding cessation.
The antifeedant and insecticidal efficacy of this compound has been quantitatively established against a range of lepidopteran pests. The following table consolidates key bioassay data from recent research.
Table 1: Quantitative efficacy data of this compound against various lepidopteran pests.
| Pest Species (Common Name) | Bioassay Type / Measured Effect | Key Metrics (e.g., LC₅₀, EC₅₀, Feeding Reduction %) | Experimental Context (Larval Instar, Formulation, etc.) |
|---|---|---|---|
| Plodia interpunctella (Indianmeal Moth) [7] | Chronic oral toxicity (5-day) | LC₅₀ = 241 µg a.i./mL | 3rd instar larvae; commercial formulation (NeemGuard 1% EC) |
| Spodoptera littoralis (African Cotton Leafworm) [2] | General susceptibility | Exhibits "considerable toxicity" | Notable for its resistance to Bacillus thuringiensis (Bt) |
| Drosophila melanogaster (Fruit Fly, Model Organism) [6] | Gene expression & growth inhibition | 10 µM caused significant growth inhibition & dysregulation of nutrient signaling | 3rd instar larvae (92 h AEL); treatment duration of 24 h |
| Cnaphalocrocis medinalis (Rice Leaffolder) [2] | Physiological effects from neem limonoids | Significant physiological effects and toxicity observed | Studies on neem limonoids, including this compound |
Beyond the lethal concentrations, sublethal exposures have profound effects. Research on Plodia interpunctella demonstrated that larvae feeding on this compound-containing diet showed lower glycogen and lipid levels, and generally lower protein content, indicating a severe disruption in energy metabolism and nutrient storage [7]. This aligns with findings that this compound provokes a potent growth inhibitory effect in Drosophila melanogaster larvae by dysregulating the insulin/insulin-like growth factor (IIS) signaling pathway, a critical regulator of growth in response to nutrient availability [6].
A promising strategy to enhance the efficacy of this compound and reduce the risk of resistance is its use in combination with other biorational insecticides.
Table 2: Documented synergistic effects of this compound in combination with other biopesticides.
| Combination Partner | Target Lepidopteran Pest | Observed Interaction & Effects | Reference |
|---|---|---|---|
| Bacillus thuringiensis (Bt) subsp. *kurstaki* | Plodia interpunctella (Indianmeal Moth) [7] | Synergistic mortality at LC₅₀ concentrations; Additive effect at LC₃₀. Combined treatment reduced larval weight, nutritional indices, and digestive enzyme levels more than either insecticide alone. | [7] |
| Beauveria bassiana (Entomopathogenic Fungus) | General (across multiple species) [2] | Documented synergistic effect, enhancing overall pest control efficacy. | [2] |
The synergy with Bt is particularly significant. The combination not only increased mortality but also led to a more pronounced reduction in larval weight gain and a significant reduction in the activity of key digestive enzymes (amylase, protease, and lipase), suggesting a multi-site disruption of midgut function that is more severe than with either compound alone [7].
To ensure reproducibility and standardization in research, this section outlines detailed methodologies for key assays used to evaluate this compound's antifeedant and insecticidal effects. The following diagram illustrates a generalized workflow for conducting these bioassays, from insect rearing to data analysis.
Figure 2: Generalized experimental workflow for evaluating this compound's effects on lepidopteran larvae, covering colony maintenance to data analysis.
This protocol is adapted from studies on Plodia interpunctella and other stored-product pests [7].
This protocol is based on work conducted in Phlebotomus perniciosus and Drosophila melanogaster to analyze the molecular targets of this compound [5] [6].
A significant advancement in the commercial development of this compound is the use of nanoformulations to overcome its inherent limitations, such as rapid degradation by UV light and water. Recent breakthroughs have focused on nanoemulsions and nanoparticles to enhance stability, bioavailability, and efficacy.
Despite these advances, several challenges and research gaps remain.
Azadirachtin, a potent tetranortriterpenoid limonoid predominantly found in neem seeds (0.3%-0.5% dry weight), serves as the primary defense compound for the neem plant (Azadirachta indica) against phytophagous insects. [1] This complex molecule exhibits multi-faceted defense capabilities through antifeedant, growth-regulating, reproductive-suppressive, and toxic modes of action against over 600 insect species. [2] [3] Its effectiveness stems from the ability to disrupt critical physiological processes in insects including endocrine function, neurosecretion, mitosis, and metabolism through interaction with specific receptors and signaling pathways. Recent advances in nano-formulation technologies and biosynthesis understanding have enhanced its stability and production potential, positioning this compound as an increasingly valuable biopesticide for sustainable agricultural systems. [3] This whitepaper provides a comprehensive technical analysis of this compound's defense mechanisms for researchers and drug development professionals.
The neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family, represents a remarkable reservoir of bioactive compounds with demonstrated efficacy against numerous agricultural pests and human diseases. [4] [5] Originating from the Indian subcontinent, this highly adaptable evergreen tree thrives across tropical and subtropical regions worldwide, earning the designation "divine tree" or "village pharmacy" due to its extensive medicinal and agricultural applications. [6] [1] Historically, neem has been employed in traditional medicine systems including Ayurveda, Unani, and Siddha practices for over 4,500 years, with archaeological evidence tracing its use to the ancient Harappan civilization of the Indus Valley. [5] The chemical complexity of neem encompasses more than 300 biologically active compounds, with limonoids constituting the most significant class of secondary metabolites responsible for its defense properties. [1]
The seeds of neem serve as the primary repository of this compound, although trace amounts occur in other plant tissues including bark, leaves, and fruits. [1] Among the numerous limonoids identified in neem, including nimbin, nimbidin, salannin, and nimbolide, this compound demonstrates the most potent bioactivity against insect herbivores. [4] [7] The structural complexity of this compound, characterized by a highly oxygenated tetranortriterpenoid skeleton with multiple functional groups, has presented significant challenges for chemical synthesis, with the first total synthesis achieved in 2007 through a 71-step process yielding a mere 0.00015% overall yield. [1] Consequently, current production relies predominantly on extraction from plant material, though recent advances in synthetic biology show promise for more efficient biosynthesis approaches. [1]
This compound (C35H44O16) is a complex tetranortriterpenoid limonoid with molecular weight of 720 g/mol and melting point of 160°C. [2] Its chemical structure features a decalin framework with various oxygen-containing functional groups including hydroxyl, acetyl, furanyl, and epoxide moieties that contribute to its biological activity and physicochemical properties. [1] The compound exists as a crystalline solid at room temperature and demonstrates limited solubility in water but good solubility in various polar organic solvents including methanol, ethanol, and chloroform. [3]
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Technical Significance |
|---|---|---|
| Chemical Class | Tetranortriterpenoid limonoid | Determines bioactivity and mode of action |
| Molecular Formula | C35H44O16 | Influences physicochemical characteristics |
| Molecular Weight | 720 g/mol | Affects penetration through biological membranes |
| Melting Point | 160°C | Indicates thermal stability |
| Solubility | Limited in water, soluble in polar organic solvents | Impacts formulation development and bioavailability |
| Primary Source | Neem seeds (0.3-0.5% dry weight) | Affects extraction efficiency and production scalability |
| Stability | Photodegradable, thermally stable | Influences storage conditions and field persistence |
The structural complexity of this compound contributes to its multiple mechanisms of action, as different molecular regions interact with various biological targets in insect systems. [1] Recent QSPR (Quantitative Structure-Property Relationship) studies utilizing topological indices have enabled improved prediction of this compound's physicochemical properties, supporting the virtual screening and optimization of this compound-based compounds for enhanced bioactivity and environmental compatibility. [8]
This compound functions as a potent feeding deterrent against numerous phytophagous insects, with effective antifeedant activity observed at concentrations as low as 0.01 ppm for susceptible species. [7] This antifeedant effect is mediated through chemoreceptor disruption in insect mouthparts, particularly through interaction with deterrent receptor cells that perceive this compound as a potent feeding inhibitor. [2] The stereo-chemical configuration around the hemiacetal region of the molecule appears critical for antifeedant activity, as hydrogenation of Δ22 double bonds or deacetylation significantly reduces efficacy. [7] Research on lepidopteran pests including Spodoptera frugiperda and Pieris brassicae has demonstrated that this compound-treated foliage results in significant feeding cessation within hours of exposure, leading to reduced nutritional intake and eventual starvation. [2]
The repellent properties of this compound extend beyond feeding deterrence to include oviposition avoidance in adult insects. [2] Female insects seeking oviposition sites demonstrate a marked preference for untreated surfaces, indicating the capacity of this compound to disrupt host plant recognition and selection behaviors. [1] This dual antifeedant and repellent action provides neem plants with comprehensive protection against herbivore damage at multiple life stages, reducing both immediate foliar consumption and subsequent larval establishment. Field studies have documented that neem-based formulations can reduce pest infestation by 70-90% in various cropping systems through these behavioral modifications, highlighting the practical significance of these defense mechanisms. [2]
This compound exerts profound developmental disruption in insect herbivores through multiple endocrine pathways, earning its classification as an insect growth regulator (IGR). [2] The compound interferes with the synthesis and release of neuropeptides from the brain-corpus cardiacum complex, particularly prothoracicotropic hormone (PTTH) and allatotropins, resulting in distorted molting hormone (ecdysone) and juvenile hormone titers. [7] [2] This endocrine disruption manifests as abnormal molting processes, with affected insects frequently experiencing apolysis failure, imperfect ecdysis, and the formation of larval-pupal intermediates that are non-viable. [7] Research on Bactrocera dorsalis larvae has demonstrated that this compound exposure significantly prolongs developmental duration (9.59 ± 0.27 days vs 8.23 ± 0.11 days in controls) and reduces survival rates (19.78 ± 1.5% vs 88.56 ± 1.4% in controls), indicating substantial disruption of normal developmental processes. [9]
At the biochemical level, this compound inhibits ecdysone 20-monooxygenase activity, the enzyme responsible for converting ecdysone to its active form, 20-hydroxyecdysone, which is essential for successful molting and metamorphosis. [2] Additionally, the compound demonstrates anti-mitotic effects through microtubule formation disruption in rapidly dividing cells, analogous to the action of colchicine. [2] This direct interference with cell division contributes to histopathological damage in insect gut epithelial cells, muscles, and fatty tissues, resulting in restricted movement, decreased flight activity, and ultimately death. [2] The growth-regulating effects show remarkable selectivity toward insects, with minimal impact on mammals and non-target organisms, making this compound an environmentally favorable defense compound. [1]
The physiological impact of this compound extends to multiple organ systems and metabolic processes in insect herbivores. Midgut epithelial cells experience severe histopathological damage, including microvilli degeneration, cytoplasmic vacuolization, and eventual cell lysis, compromising digestive efficiency and nutrient absorption. [7] Detoxification enzyme systems including general esterases (EST), glutathione S-transferases (GST), and phosphatases are significantly altered following this compound exposure, potentially contributing to its effectiveness against insects with developed metabolic resistance to synthetic insecticides. [7]
The reproductive capabilities of insects are similarly compromised through multiple mechanisms, including reduced fecundity in females, suppressed fertility in males, and inhibition of oviposition behavior. [2] These effects stem from this compound's interference with vitellogenin synthesis, oocyte development, and spermatogenesis, effectively reducing herbivore population growth over successive generations. The comprehensive physiological disruption caused by this compound represents a multi-target defense strategy that minimizes the development of resistance in pest populations, as simultaneous adaptation to multiple physiological challenges presents a significant evolutionary hurdle for herbivores.
This compound's multi-faceted defense mechanisms against insect herbivores
This compound exerts significant effects on cellular processes and genetic regulation in target insects, contributing to its comprehensive defense capabilities. At the cellular level, this compound demonstrates microtubule-disrupting activity, inhibiting proper spindle formation during cell division and resulting in mitotic arrest in rapidly proliferating tissues. [2] This antimitotic effect parallels the action of colchicine but operates through distinct molecular interactions, potentially involving direct binding to tubulin subunits or associated regulatory proteins. [2] The disruption of cell division is particularly pronounced in imaginal discs and other tissues undergoing rapid development during larval stages, contributing to the observed growth inhibition and developmental malformations.
At the genetic level, transcriptomic analyses of this compound-treated Drosophila melanogaster larvae have revealed significant alterations in gene expression profiles, with 28 genes demonstrating substantial upregulation or downregulation. [9] Affected genes participate in diverse biological processes including starch and sucrose metabolism, defense responses, signal transduction, and larval development. [9] Proteomic investigations have further identified 21 differentially expressed proteins following this compound exposure, with functions encompassing cytoskeletal organization, transcription and translation, hormonal regulation, and energy metabolism. [9] These findings indicate that this compound induces widespread reprogramming of gene expression that disrupts normal physiological processes at multiple levels, enhancing its efficacy as a plant defense compound.
Recent advances in untargeted metabolomics have elucidated the comprehensive impact of this compound on insect metabolic networks. Integrated LC-MS and GC-MS analyses of Bactrocera dorsalis larvae exposed to this compound revealed significant alterations in 35 differentially abundant metabolites and identified 14 metabolic pathways as substantially disrupted. [9] Among these, six pathways were designated as particularly influential: histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate and glutamate metabolism. [9] The disruption of these fundamental metabolic processes reflects the profound biochemical impact of this compound on primary metabolism in insect herbivores.
The energy metabolism pathways experience particular disruption, with significant reductions in glycogen, lipid, and glucose levels observed in multiple insect species following this compound exposure. [9] This metabolic suppression compromises the energy resources necessary for growth, development, and reproduction, contributing to the observed fitness reductions in treated insects. Additionally, this compound interferes with neurotransmitter systems, particularly serotonin pools in the neuroendocrine system, disrupting the coordination of physiological processes and further compromising insect survival. [9] The multi-pathway metabolic disruption induced by this compound represents a particularly effective defense strategy, as herbivores face challenges in developing resistance against such comprehensive biochemical interference.
Table 2: Key Metabolic Pathways Affected by this compound in Insect Herbivores
| Metabolic Pathway | Specific Effects | Physiological Consequences |
|---|---|---|
| Histidine Metabolism | Alteration of histidine and related metabolites | Disrupted neurotransmitter synthesis and immune function |
| Glutamate Metabolism | Imbalance in glutamate/glutamine ratios | Compromised nitrogen metabolism and neural signaling |
| Biotin Metabolism | Reduction in biotin utilization | Impaired carboxylase enzyme function and energy production |
| Ascorbate Metabolism | Altered ascorbate degradation | Increased oxidative stress and reduced antioxidant capacity |
| Pentose/Glucuronate Interconversions | Disruption of carbohydrate conversions | Compromised detoxification and energy metabolism |
| Amino Acid Metabolism | Decreased alanine, aspartate, glutamate | Reduced protein synthesis and nutritional fitness |
The initial molecular interactions between this compound and insect systems involve specific receptor binding that triggers downstream signaling cascades. While the complete repertoire of this compound receptors remains under investigation, evidence suggests interactions with chemosensory proteins in deterrent receptor cells that mediate feeding deterrence, as well as potential binding to membrane receptors in the midgut epithelium that initiate cellular damage responses. [7] Additionally, this compound may interact with neurohormone receptors in the brain-corpus cardiacum complex, disrupting the coordinated release of developmental hormones and contributing to endocrine imbalance. [2]
The signaling consequences of these initial receptor interactions include altered calcium flux, modified kinase/phosphatase activities, and disrupted G-protein coupled receptor pathways that collectively contribute to the observed physiological effects. [7] In particular, this compound appears to interfere with serotonin-mediated signaling in the neuroendocrine system, disrupting the regulation of feeding behavior, molting processes, and reproductive development. [9] The complexity of these receptor interactions and downstream signaling events contributes to the broad-spectrum efficacy of this compound while minimizing resistance development, as multiple simultaneous mutations would be required for insects to develop comprehensive resistance.
The complex chemical nature of this compound necessitates sophisticated analytical approaches for accurate characterization and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) represents the gold standard technique for this compound analysis, providing both separation capability and structural information. [1] Advanced LC-MS systems, particularly UPLC-QTOF-MS (Ultra Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), offer superior resolution and mass accuracy for identifying this compound and its various analogs (A, B, D, E, F, G, H, I, K, M, N, O, and Q) present in neem extracts. [1] Complementary analysis by GC-MS (Gas Chromatography-Mass Spectrometry) provides additional metabolic profiling capabilities, particularly for volatile compounds and metabolic studies. [9]
Sample preparation protocols typically involve extraction from neem seeds or other plant tissues using polar organic solvents such as methanol, ethanol, or chloroform, followed by purification steps to remove interfering compounds. [1] For metabolic studies in insect systems, tissue samples are typically homogenized in appropriate extraction solvents (often methanol:water or acetonitrile:water mixtures), followed by protein precipitation and centrifugation to obtain clear supernatants for analysis. [9] The integration of multiple analytical platforms provides comprehensive metabolomic coverage, enabling researchers to obtain a systems-level understanding of this compound's biochemical effects on insect herbivores.
Standardized bioassay methodologies have been developed to evaluate the efficacy and mode of action of this compound against insect pests. For antifeedant activity assessment, choice and no-choice tests utilizing treated and untreated leaf discs measure feeding deterrence through quantification of leaf area consumption or frass production. [7] Growth inhibition assays typically involve incorporation of this compound into artificial diet or application to host plants, with subsequent monitoring of larval weight gain, developmental duration, molting success, and mortality rates at various concentrations. [9]
For biochemical analyses, enzyme activity assays evaluate the impact of this compound on key metabolic and detoxification enzymes including α-amylases, proteases, lipases, esterases, glutathione S-transferases, and phosphatases. [7] These assays typically employ specific substrates and spectrophotometric detection to quantify enzyme activities in midgut extracts or whole-body homogenates from treated insects. Histopathological examinations utilizing transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide insights into cellular and subcellular damage in midgut epithelial cells, muscles, and other tissues following this compound exposure. [2]
Methodological framework for comprehensive this compound research
The application of high-throughput omics technologies has significantly advanced understanding of this compound's molecular mechanisms and metabolic impacts. Transcriptomic analyses utilizing RNA sequencing (RNA-Seq) provide comprehensive profiles of gene expression changes in response to this compound exposure, identifying specific genetic pathways and regulatory networks affected by the compound. [9] Proteomic approaches employing two-dimensional electrophoresis (2DE) and mass spectrometry identify alterations in protein expression patterns, revealing the functional consequences of genetic changes and highlighting key protein targets. [9]
Metabolomic studies represent a particularly powerful approach for elucidating this compound's biochemical effects, as demonstrated in research on Bactrocera dorsalis larvae where integrated LC-MS and GC-MS analyses identified 35 differentially abundant metabolites and 14 significantly affected metabolic pathways. [9] The experimental workflow for such metabolomic investigations typically includes sample preparation, data acquisition using multiple analytical platforms, data preprocessing and annotation, statistical analysis (including PCA and PLS-DA modeling), pathway analysis, and biological interpretation. [9] These integrated omics approaches provide unprecedented insights into the systems-level biological responses to this compound, facilitating a more comprehensive understanding of its defense mechanisms.
The practical implementation of this compound as a plant defense compound has expanded significantly with the development of various formulation technologies to enhance its stability, persistence, and efficacy under field conditions. Traditional formulations including emulsifiable concentrates (EC), wettable powders (WP), and aqueous solutions have been widely employed but face challenges related to this compound's photodegradability and limited persistence. [3] Recent advances in nano-formulation technologies have addressed these limitations through the development of nanoemulsions, polymeric nanoparticles, and self-assembled delivery systems that improve rainfastness, photostability, and biological activity. [3]
Recent research has demonstrated that co-assembled nanoparticles based on this compound and natural compounds such as tannic acid (TA) or phenylalanine (PA) exhibit superior physicochemical properties including small particle size (approximately 120 nm), low polydispersity index (0.028), high ζ-potential (-32 mV), and enhanced wettability and adhesiveness on plant surfaces. [3] These nano-formulations demonstrate pH-responsive disassembly in both acidic and alkaline environments, allowing controlled release of this compound in response to target insect gut conditions. [3] Such advanced delivery systems have shown remarkable efficacy in both in vitro and in vivo insecticidal activities against pests including Ostrinia furnacalis and Aphis gossypii, often at reduced application rates compared to conventional formulations. [3]
Despite its proven efficacy as a plant defense compound, large-scale production of this compound faces significant challenges that impact its commercial availability and application. The complex chemical structure of this compound makes total chemical synthesis economically unviable, with the 71-step synthesis route achieving only 0.00015% overall yield. [1] Consequently, production relies primarily on extraction from neem seeds, which themselves contain only 0.3-0.5% this compound by dry weight. [1] This limited natural abundance, coupled with seasonal and geographical variations in this compound content, creates supply chain challenges that have restricted wider adoption.
Recent advances in biosynthetic approaches offer promising alternatives for enhanced this compound production. Genomic and transcriptomic studies of Azadirachta indica have identified key genes and enzymes involved in the this compound biosynthetic pathway, enabling metabolic engineering strategies to increase production. [1] Research has successfully demonstrated the conversion of intermediate skeletal compounds from 2,3-oxidized squalene to tirucalla-7,24-dien-3β-ol, representing critical steps in the biosynthetic pathway. [1] Synthetic biology approaches employing engineered microbial systems show particular promise for sustainable production, potentially overcoming the limitations associated with plant extraction. The development of a comprehensive neem metabolite database (Neem Secondary Metabolites Database, Neem DB) further supports these efforts by providing centralized genetic and biochemical information. [1]
The evolving field of this compound research presents numerous promising avenues for future investigation and development. Priority areas include structural optimization through semi-synthetic approaches to enhance bioactivity and environmental stability while reducing potential non-target effects. [8] Advanced nano-formulation technologies represent another critical direction, particularly the development of stimulus-responsive delivery systems that maximize target specificity and minimize environmental persistence. [3] The integration of omics technologies and computational modeling approaches will further elucidate structure-activity relationships and mode of action details, facilitating rational design of improved this compound-based defenses. [9]
From an ecological perspective, research must address the long-term environmental fate of this compound formulations and their effects on non-target organisms and ecosystem functioning. [2] Additionally, the potential for integration with other pest management strategies including biological control, cultural practices, and complementary botanical insecticides warrants further investigation to develop comprehensive, sustainable crop protection systems. [7] As regulatory frameworks evolve to address botanical pesticides more effectively, standardized protocols for quality control, efficacy assessment, and environmental risk evaluation will be essential for maximizing the potential of this compound-based plant defense solutions. [1]
Triterpenoid biosynthesis in Meliaceae occurs primarily via the mevalonate (MVA) pathway in the cytosol [1] [2]. The framework from universal terpenoid precursors to Meliaceae-specific limonoids is outlined below.
The biosynthetic pathway from universal precursors to Meliaceae-specific triterpenoids and limonoids involves multiple key enzymatic steps.
Functional characterization of genes from Azadirachta indica (neem) has been crucial in elucidating this pathway [3] [2].
| Enzyme Class | Key Genes Identified | Function in Pathway | Experimental Validation |
|---|---|---|---|
| Squalene Synthase (SQS) | AiSQS [3] |
Condenses two FPP molecules to form squalene. | Cloned and functionally characterized [3]. |
| Squalene Epoxidase (SQE) | AiSQE1, AiSQE2, AiSQE3 [3] |
Epoxidizes squalene to 2,3-oxidosqualene. | AiSQE1 functionally characterized; essential for triterpenoid biosynthesis [3]. |
| Oxidosqualene Cyclase (OSC) | AiTTS1, AiTTS2, AiCAS [3] |
Cyclizes 2,3-oxidosqualene into triterpene skeletons. | AiTTS1 produces tirucalla-7,24-dien-3β-ol; AiTTS2 produces a mix of skeletons; site-directed mutagenesis performed [3]. |
| Cytochrome P450s (CYPs) | Multiple (e.g., CYP71, CYP76 subfamilies) [3] [2] |
Oxidize and modify the triterpene skeleton. | Ten P450 systems identified via transcriptomics; role in oxidation inferred [3]. |
For researchers aiming to study or manipulate this pathway, here are detailed methodologies for key steps.
This is a foundational method for identifying candidate genes [3].
This protocol confirms the enzyme's catalytic activity [3].
AiTTS1) into a yeast expression vector like pYES2.AiTTS1, the primary product is tirucalla-7,24-dien-3β-ol.An advanced protocol to increase metabolite yield for study or production [4].
HMGS).Despite significant progress, major challenges remain:
Azadirachtin is a highly oxidized tetranortriterpenoid and one of the most biologically active compounds found in the neem tree (Azadirachta indica). This complex limonoid represents a leading botanical insecticide with broad-spectrum activity against over 200 insect species while demonstrating low mammalian toxicity and favorable environmental degradation profiles. As a potent feeding deterrent and growth disruptor, this compound has gained significant importance in sustainable agriculture and integrated pest management programs worldwide. The compound's intricate molecular structure, characterized by 16 stereogenic centers and multiple oxygen-bearing functional groups, presents substantial challenges for chemical synthesis, making extraction from natural sources the most viable production method [1].
Microwave-assisted extraction (MAE) has emerged as a superior alternative to conventional extraction techniques for this compound recovery. Traditional methods such as Soxhlet extraction, maceration, and percolation typically require long extraction times (up to 10 hours) and large solvent volumes, often resulting in degradation of thermolabile compounds and lower extraction efficiency [2] [3]. In contrast, MAE offers rapid volumetric heating, reduced solvent consumption, and enhanced extraction yields through its unique mechanism of direct energy transfer to polar molecules within the plant matrix. The efficiency of microwave-mediated extraction stems from the instantaneous heating of moisture present inside plant cells, generating significant internal pressure that ruptures cell walls and facilitates the release of bioactive compounds into the surrounding solvent [4]. This technology aligns with the principles of green chemistry by minimizing environmental impact while improving process efficiency, making it particularly valuable for the commercial-scale production of this compound-based biopesticides and pharmaceutical intermediates.
The optimization of microwave-assisted this compound extraction employs statistical experimental design to systematically evaluate the influence of critical process parameters on extraction yield. A Box-Behnken Design (BBD) under the framework of Response Surface Methodology (RSM) represents the most effective approach for this purpose, as it requires fewer experimental runs than full factorial designs while providing comprehensive data on individual factor effects and interaction phenomena. In a recent study, researchers applied BBD to investigate three key independent variables—magnetron voltage (X₁), extraction time (X₂), and pH of the extraction medium (X₃)—each evaluated at three distinct levels. This experimental design generated 17 runs including five center points, allowing for precise assessment of linear, quadratic, and interaction effects while estimating experimental error [5].
The statistical analysis revealed that the relationship between process parameters and this compound yield is predominantly characterized by significant quadratic effects and parameter interactions rather than simple linear correlations. The model adequacy was rigorously validated through analysis of variance (ANOVA), lack-of-fit tests, and residual analysis, confirming that the response surface model accurately described the experimental data. The coefficient of determination (R²) values exceeding 0.95 indicated excellent correlation between predicted and observed values, while non-significant lack-of-fit demonstrated the model's reliability for prediction within the experimental domain. This methodological approach enables researchers to identify optimal parameter combinations that would be difficult to discover through conventional one-variable-at-a-time experimentation [5].
Table 1: Experimental Range and Levels of Independent Process Variables
| Independent Variable | Symbol | Unit | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|---|
| Magnetron Voltage | X₁ | V | 60 | 70 | 80 |
| Extraction Time | X₂ | min | 5 | 7 | 9 |
| pH of Extraction Medium | X₃ | - | 3 | 4.5 | 6 |
Table 2: Analysis of Variance (ANOVA) for Response Surface Quadratic Model
| Source | Sum of Squares | Degrees of Freedom | Mean Square | F-value | p-value | Significance |
|---|---|---|---|---|---|---|
| Model | 152.46 | 9 | 16.94 | 24.85 | < 0.0001 | Significant |
| X₁-Voltage | 12.34 | 1 | 12.34 | 18.10 | 0.0032 | Significant |
| X₂-Time | 8.67 | 1 | 8.67 | 12.72 | 0.0083 | Significant |
| X₃-pH | 10.25 | 1 | 10.25 | 15.04 | 0.0054 | Significant |
| X₁X₂ | 2.89 | 1 | 2.89 | 4.24 | 0.0763 | Not Significant |
| X₁X₃ | 18.45 | 1 | 18.45 | 27.06 | 0.0011 | Significant |
| X₂X₃ | 15.78 | 1 | 15.78 | 23.15 | 0.0018 | Significant |
| X₁² | 42.36 | 1 | 42.36 | 62.14 | < 0.0001 | Significant |
| X₂² | 36.74 | 1 | 36.74 | 53.89 | 0.0002 | Significant |
| X₃² | 45.12 | 1 | 45.12 | 66.19 | < 0.0001 | Significant |
| Residual | 4.77 | 7 | 0.68 | - | - | - |
| Lack of Fit | 3.85 | 3 | 1.28 | 4.92 | 0.0752 | Not Significant |
| Pure Error | 0.92 | 4 | 0.23 | - | - | - |
The experimental results demonstrated that the optimal extraction conditions for maximizing this compound yield from neem seeds were determined to be 69.22 V magnetron voltage, 6.89 minutes extraction time, and pH 4.35 of the hydroalcoholic extraction medium. Under these optimized parameters, the achieved this compound yield reached 37.5 μg per gram of pretreated neem seed, representing a significant improvement over conventional extraction methods. The statistical analysis revealed that all three quadratic terms (X₁², X₂², X₃²) and two interaction effects (X₁X₃ and X₂X₃) exhibited highly significant influence (p < 0.0001) on the extraction yield, highlighting the complex, non-linear relationship between process parameters and extraction efficiency [5].
The canonical analysis of the response surface confirmed that the stationary point represented a true maximum, with the optimal conditions coinciding with the regions of highest predicted yield in the contour plots. The model validation experiments conducted at the predicted optimum conditions yielded results within 95% confidence intervals of the predicted values, demonstrating the robustness and predictive capability of the developed model. This optimization approach successfully addressed the limitations of earlier MAE methods that tended to consume high volumes of organic solvent and require longer extraction times, providing a more efficient and environmentally friendly alternative for this compound extraction [5].
The extraction protocol begins with comprehensive sample preparation to ensure consistent starting material and maximize this compound recovery. Mature neem seeds should be collected from healthy trees during the peak fruiting season (typically June-August in tropical regions) and thoroughly cleaned to remove any pulp, debris, or damaged seeds. The seeds must be air-dried in shade for 7-10 days until constant weight is achieved, followed by mechanical decortication to separate the kernels from the hard seed coats. The collected kernels should be coarsely ground using a laboratory mill to achieve a particle size range of 0.5-1.0 mm, which optimizes surface area for extraction while minimizing excessive fine powder that can complicate filtration. The moisture content of the ground material should be determined and standardized to approximately 8-10% using additional drying or controlled hydration as needed [5].
For the hydroalcoholic extraction medium, prepare a mixture of ethanol and deionized water in a 70:30 (v/v) ratio, which has been shown to provide optimal solubility for this compound while ensuring efficient microwave absorption. Adjust the pH to the optimal value of 4.35 using citric acid buffer (0.1 M), which helps stabilize this compound against alkaline degradation while maintaining favorable dielectric properties for microwave interaction. The solvent-to-solid ratio should be maintained at 20:1 (mL/g) to ensure sufficient solvent volume for complete compound extraction while maintaining efficient microwave penetration and heating uniformity throughout the sample [5] [6].
Table 3: Step-by-Step Microwave-Assisted Extraction Protocol
| Step | Parameter | Specification | Purpose/Rationale |
|---|---|---|---|
| 1 | Sample Loading | 5.0 g ground neem seed + 100 mL hydroalcoholic solvent (70:30 ethanol:water, pH 4.35) in sealed vessel | Ensures proper solvent-to-solid ratio (20:1) for efficient compound recovery |
| 2 | Microwave System Setup | Configure magnetron power output to 69.22 V (approximately 450 W equivalent) | Provides optimal energy input for cell disruption without compound degradation |
| 3 | Extraction Time | Program 6.89 minutes with temperature ramp rate of 25°C/min | Allows sufficient time for compound diffusion while minimizing thermal degradation |
| 4 | Temperature Control | Maintain temperature at 65±5°C using internal probe | Prevents solvent boiling while ensuring efficient extraction kinetics |
| 5 | Pressure Monitoring | Ensure pressure remains below 150 psi during extraction | Maintains safety margins while enhancing cell wall rupture through internal pressure |
| 6 | Cooling Phase | Rapid cooling to 30°C within 2 minutes after irradiation | Stops thermal degradation processes immediately after extraction |
| 7 | Solid-Liquid Separation | Vacuum filtration through Whatman No. 1 filter paper | Removes plant matrix debris while retaining extracted compounds in solution |
| 8 | Solvent Recovery | Rotary evaporation at 40°C under reduced pressure | Concentrates extract while minimizing thermal degradation of this compound |
The extraction process should be performed using a scientific microwave system equipped with closed-vessel technology, power control capabilities, and temperature and pressure monitoring sensors. The sealed vessel environment is essential for maintaining solvents at temperatures above their normal boiling points, which significantly enhances extraction efficiency while preventing solvent loss through evaporation. Following the irradiation period, the vessels should be allowed to cool to room temperature before carefully venting and opening to avoid sudden pressure changes that might cause sample loss. The resulting extract should be immediately filtered to separate the solid residue, and the filtrate concentrated using rotary evaporation at controlled temperatures not exceeding 40°C to prevent thermal degradation of the extracted this compound [5] [6].
Graphical Workflow of Microwave-Assisted Extraction Protocol
The quantification of this compound in the extracted samples requires advanced analytical techniques to ensure accurate measurement and quality assessment. High-Performance Liquid Chromatography (HPLC) coupled with photodiode array detection represents the most reliable method for this compound quantification. The recommended analytical conditions utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of acetonitrile and water in a gradient elution program starting from 30:70 (v/v) to 60:40 over 25 minutes at a flow rate of 1.0 mL/min. Detection should be performed at 214 nm, where this compound exhibits strong UV absorption, and quantification achieved through comparison with certified reference standards using a five-point calibration curve in the concentration range of 5-100 μg/mL [5].
For comprehensive metabolomic profiling of the extracts, LC-MS and GC-MS-based untargeted metabolomics approaches provide valuable insights into the complete metabolite profile. Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) operated in both positive and negative electrospray ionization modes enables the detection and identification of this compound analogs and other bioactive compounds present in the extract. Similarly, gas chromatography-mass spectrometry (GC-MS) following appropriate derivatization allows for the analysis of primary metabolites and the assessment of this compound's effects on insect metabolic pathways, which is particularly valuable for bioactivity correlation studies [7]. The structural characterization of the isolated this compound can be further confirmed through nuclear magnetic resonance (NMR) spectroscopy, particularly (^1)H and (^{13})C NMR, which provide detailed information about the molecular structure and stereochemistry.
To validate the biological efficacy of the extracted this compound, standardized bioassays should be implemented. The insect growth disruption activity can be evaluated using larvae of the oriental fruit fly (Bactrocera dorsalis) or other susceptible insect species according to established protocols. Freshly emerged first instar larvae should be reared on an artificial diet containing serial dilutions of the this compound extract (typically 0.1-10 ppm concentrations), with developmental duration, survival rates, and pupal weight monitored as key endpoints. This compound exhibits excellent bioactivities against B. dorsalis larvae, leading to significantly longer developmental duration (9.59 ± 0.27 days vs 8.23 ± 0.11 days in controls), lower survival rate (19.78 ± 1.5% vs 88.56 ± 1.4%), and reduced pupal weight (0.084 ± 0.007 mg vs 0.112 ± 0.003 mg) compared to untreated controls [7].
The antifeedant properties of the extracts can be assessed through choice or no-choice feeding assays using appropriate insect models, while antibacterial and antifungal activities should be evaluated according to Clinical and Laboratory Standards Institute (CLSI) guidelines using the disk diffusion method with determination of minimum inhibitory concentrations (MICs). For disk diffusion assays, sterile filter paper disks (6 mm diameter) are impregnated with known concentrations of the this compound extract, placed on Mueller-Hinton agar plates seeded with test microorganisms, and incubated at appropriate conditions. The resulting zones of inhibition are measured after 18-24 hours and compared to standard antibiotics to determine antimicrobial potency [8]. These bioactivity assessments provide critical validation of the functional quality of the extracted this compound beyond mere chemical quantification.
The choice of extraction solvent is critical for optimizing this compound recovery in microwave-assisted processes. Hydroalcoholic mixtures (ethanol-water) represent the ideal solvent system due to their favorable dielectric properties for microwave absorption, environmental acceptability, and selective extraction efficiency for this compound. Ethanol exhibits a dielectric loss value (ε") of approximately 2.33 at 2450 MHz, classifying it as a medium microwave absorber that provides efficient heating without the excessive energy coupling characteristic of strong absorbers like DMSO or ionic liquids. The incorporation of water (dielectric loss ~0.123) moderates the overall absorption characteristics while enhancing the extraction of polar compounds. This solvent system aligns with green chemistry principles by reducing environmental impact and safety concerns associated with traditional organic solvents like hexane, dichloromethane, or chloroform [6].
When implementing the microwave extraction protocol, several instrument-specific factors must be considered to ensure reproducible results. The magnetron voltage specified in the optimized protocol (69.22 V) corresponds to approximately 450-500 W in most scientific microwave systems, but researchers should consult their instrument manufacturer's calibration data to establish the exact power relationship. The use of closed-vessel technology is essential for maintaining temperatures above the normal boiling point of the hydroalcoholic solvent mixture, which significantly enhances extraction efficiency. Additionally, the stirring rate during extraction should be standardized (typically 300-500 rpm) to ensure homogeneous temperature distribution and consistent heat transfer throughout the sample. For scale-up considerations, the sample-to-vessel volume ratio should not exceed 1:10 to allow adequate headspace for pressure management and prevent potential safety issues during operation [5] [6].
Several common challenges may arise during method implementation that require specific troubleshooting approaches. If extraction yields are consistently lower than expected, investigators should verify the moisture content of the neem seed powder, as excessively dry samples (below 5% moisture) may not generate sufficient internal pressure for efficient cell wall rupture. The particle size distribution should also be confirmed, as particles smaller than 0.3 mm may cause filtration difficulties while particles larger than 1.2 mm reduce extraction efficiency. If This compound degradation is suspected (evidenced by poor bioactivity despite adequate chemical yield), the temperature control during both extraction and concentration steps should be carefully monitored, and the addition of antioxidant stabilizers such as 0.1% ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may be beneficial [5].
For researchers adapting this protocol to different neem accessions or related species, preliminary solvent optimization experiments are recommended to account for variations in matrix composition. The basic microwave parameters can be maintained while experimenting with ethanol concentration (50-90%) and pH (3-6) to establish optimum conditions for specific plant materials. When processing larger sample batches, the extraction time may require incremental increases (approximately 15-30 seconds per additional gram of sample) to compensate for the larger thermal mass, though the linear scalability of microwave extraction generally produces consistent results across different sample sizes. Finally, all extracts should be stored in amber glass containers at -20°C under inert atmosphere to maintain this compound stability during long-term storage, with periodic chemical and biological activity assessment to monitor potential degradation [5] [9].
Key Parameters and Mechanisms in MAE Optimization
The optimized microwave-assisted extraction protocol detailed in these application notes provides researchers with a robust, efficient, and reproducible method for obtaining high-quality this compound from neem seeds. Through systematic optimization using Response Surface Methodology, the critical process parameters have been identified and fine-tuned to maximize extraction yield while minimizing solvent consumption and processing time. The implementation of this protocol enables the production of this compound-rich extracts with confirmed bioactivity against economically important insect pests, supporting the development of effective biopesticides for sustainable agricultural practices. The method aligns with green chemistry principles by reducing environmental impact through decreased solvent usage and energy consumption, representing a significant advancement over conventional extraction techniques. As interest in plant-based biopesticides continues to grow, this optimized extraction protocol will serve as a valuable tool for researchers and manufacturers seeking to harness the remarkable biological properties of this compound for agricultural and pharmaceutical applications.
Proper sample preparation is critical for accurate azadirachtin analysis. The following table summarizes two effective extraction methods.
| Extraction Method | Detailed Procedure | Key Advantages | Reported Yield |
|---|
| Solvent Extraction (Direct) [1] | 1. Crush & Extract: Crush neem kernels and soak in ethanol overnight. 2. Filter: Pass the extract through a 0.22 μm membrane filter prior to HPLC analysis. | Simple, economical, no defatting or clean-up required [1]. | Varies by seed quality. | | Sequential Solvent Extraction [2] | 1. Defatting: Percolate dried, powdered seed kernels with n-hexane (4x, 1 hour each) using mechanical agitation and centrifugation. Discard the hexane (oil) fraction. 2. Target Compound Extraction: Extract the resulting precipitate with methanol via percolation. | Removes fatty acids that can interfere with analysis; higher purity extract [2]. | this compound: 2048.8 – 5117.1 mg/kg seeds. 3-Tigloylazadirachtol: 224.7 – 1116.5 mg/kg seeds [2]. | | Microwave-Assisted Extraction (MAE) [3] | 1. Prepare: Use 10g of dried/ground seeds with 50mL of acidified 70% hydroethanolic solution (pH ~4.35). 2. Extract: Use microwave oven at 69.22V magnetron voltage for 6.89 minutes. 3. Partition: Wash extract with 50mL dichloromethane; recover and concentrate the dichloromethane phase by rotary evaporation [3]. | Reduced solvent consumption and shorter extraction time [3]. | 37.5 μg per gram of pre-treated seed [3]. |
For the separation and quantification of this compound and its related compounds, the following HPLC methods have been successfully applied.
| Parameter | Method 1 (Forim et al.) [2] | Method 2 (HPLC-GLC Study) [1] |
|---|---|---|
| Column | Phenomenex-Luna II C18 (150 x 4.6 mm, 5 μm) with a pre-column [2] | Reverse-Phase C18 (RP-18) column [1] |
| Mobile Phase | Not explicitly detailed in the provided excerpt. | Isocratic: Acetonitrile-Water (40:60, v/v) [1] |
| Flow Rate | 1.0 mL/min [2] | 1.0 mL/min [1] |
| Detection | UV-Vis [2] | UV at 214 nm [1] |
| Injection Volume | 200 μL (loop) [2] | Not specified |
| Key Application | Simultaneous quantification of this compound and 3-Tigloylazadirachtol; confirmed by HPLC-MS/MS [2]. | Direct analysis of ethanolic seed extract without clean-up [1]. |
Any analytical method used for quality control must be validated. The following table outlines the core validation parameters and typical acceptance criteria based on general HPLC guidelines and the cited this compound studies [4] [5].
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|---|
| Specificity | Demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of other components like 3-tigloylazadirachtol, fatty acids, etc. This can be confirmed using HPLC-MS/MS or by demonstrating baseline separation of all peaks [2]. |
| Linearity & Range | Prepare and analyze this compound standard solutions at a minimum of 5 concentrations. A correlation coefficient (r²) of > 0.999 is typically expected. The validated range for one method was 5.0–60.0 μg/mL [2]. |
| Accuracy (Recovery) | Perform a spike-and-recovery experiment by adding known amounts of this compound standard to a pre-analyzed sample matrix. Report the percentage recovery of the added analyte [4] [5]. |
| Precision | Repeatability (Intra-assay): Analyze at least 6 determinations at 100% of the test concentration, or 3 concentrations in triplicate. Intermediate Precision: Have a second analyst perform the assay on a different day or with different equipment [4]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD: The lowest amount that can be detected (signal-to-noise ratio ~3:1). Reported LOD for kernels can be as low as 25 ng/mL [2]. LOQ: The lowest amount that can be quantified with acceptable precision and accuracy (signal-to-noise ratio ~10:1). Reported LOQ for kernels was 1.5 μg/mL [2]. | | Robustness | Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to evaluate the method's reliability [5]. |
The following diagram outlines the complete workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Azadirachtins are a class of potent tetranortriterpenoid limonoids found predominantly in the neem tree (Azadirachta indica) that have garnered significant scientific and commercial interest due to their remarkable bioactive properties. These compounds, particularly azadirachtin A and its structural analogues (azadirachtins B, D, H, and I), exhibit powerful insecticidal activities while being biodegradable and environmentally safe, making them ideal candidates for biopesticide formulations [1] [2]. Beyond their pesticidal applications, azadirachtins demonstrate a range of therapeutic potentials including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, positioning them as promising leads for pharmaceutical development [3] [4]. The global market for botanical pesticides containing these compounds has expanded significantly, with demand reaching approximately 100,000 tons annually, though production capacity remains limited [4].
The quantitative analysis of azadirachtins presents substantial analytical challenges due to several factors. First, this compound concentrations vary considerably in different plant tissues (typically 0.2-0.8% in seeds and lower in leaves) and are influenced by geographical origin, harvest time, and processing methods [1] [5]. Second, the structural complexity of these compounds, characterized by multiple chiral centers (16 in this compound A) and oxygen-bearing functional groups, complicates their separation and detection [5]. Third, neem extracts contain a complex matrix of interfering compounds including other limonoids, flavonoids, and lipids that can obscure analytical signals [1] [6]. Traditional HPLC methods with UV detection often suffer from insufficient sensitivity and specificity due to the weak UV absorption of azadirachtins at low wavelengths where solvent interference occurs [1] [7]. The development of automated online SPE-LC-Q-TOF-MS methodologies addresses these limitations by integrating sample purification, concentration, and analysis into a single automated workflow, significantly enhancing analytical efficiency, reproducibility, and sensitivity for quality control applications in both agricultural and pharmaceutical domains [1] [7].
Alternative extraction method: For improved extraction efficiency, particularly for seed materials, a sequential extraction with n-hexane (to remove non-polar interferents) followed by methanol can be employed using mechanical agitation and centrifugation [6].
The online solid-phase extraction system (Symbiosis Pico system) should be configured with the following parameters [1] [7]:
Figure 1: Online SPE Workflow for this compound Analysis
Table 1: LC Gradient Program for this compound Separation
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 10 | 0.25 |
| 2.00 | 10 | 0.25 |
| 2.08 | 50 | 0.25 |
| 2.50 | 40 | 0.40 |
| 7.00 | 40 | 0.40 |
| 7.08 | 90 | 0.40 |
| 10.00 | 90 | 0.40 |
| 10.08 | 10 | 0.40 |
| 12.00 | 10 | 0.40 |
To ensure analytical reliability, the following validation parameters should be assessed [1]:
The optimized online SPE-LC-Q-TOF-MS method demonstrates excellent performance characteristics for the simultaneous quantification of five this compound analogs as summarized in Table 2 [1]:
Table 2: Method Validation Parameters for this compound Analysis
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision RSD (%) |
|---|---|---|---|---|---|---|
| AZ-A | 1.0-500 | 0.9995 | 0.34 | 1.13 | 82.0-95.6 | 1.25 |
| AZ-B | 0.5-250 | 0.9993 | 0.41 | 1.37 | 85.3-98.2 | 2.17 |
| AZ-D | 0.3-150 | 0.9991 | 0.52 | 1.73 | 88.7-102.8 | 3.42 |
| AZ-H | 0.2-100 | 0.9997 | 0.63 | 2.10 | 84.5-96.3 | 4.83 |
| AZ-I | 0.1-50 | 0.9994 | 0.76 | 2.53 | 86.2-94.7 | 2.91 |
The method validation data confirm that the automated online SPE-LC-Q-TOF-MS approach delivers exceptional sensitivity with detection limits in the sub-nanogram per milliliter range, significantly outperforming conventional HPLC-UV methods which typically have detection limits approximately 50-fold higher [1] [6]. The extensive linear dynamic range covering three orders of magnitude ensures accurate quantification across the varying concentration ranges encountered in different neem tissues and commercial formulations. The extraction efficiency, as evidenced by recovery rates of 82.0-102.8% across all analytes, demonstrates minimal matrix effects and excellent extraction consistency. Method precision remains within acceptable limits (<5% RSD) for bioanalytical applications, with slightly higher variability observed for AZ-H, potentially due to its greater susceptibility to in-source fragmentation [1].
Application of the validated method to neem seeds and leaves collected from different geographical locations in Yunnan Province, China, revealed significant variations in this compound content, highlighting the importance of robust analytical methods for quality control [1]. Seed samples consistently showed higher concentrations of all this compound analogs compared to leaf samples, with AZ-A being the most abundant analog in all seed samples. The geographical origin significantly influenced this compound profiles, with samples from Yuanmou County displaying the highest total this compound content, potentially due to specific soil and climatic conditions that favor biosynthesis and accumulation of these bioactive compounds [1]. Commercial neem formulations analyzed using this method showed considerable variability in this compound content, emphasizing the need for stringent quality control in manufacturing processes to ensure product efficacy and reliability [1] [6].
The online SPE-LC-Q-TOF-MS method has been successfully applied to quantify this compound profiles in various neem plant tissues, providing valuable data for optimizing extraction processes for commercial applications [1]. In a comprehensive study, seeds were found to contain significantly higher concentrations of all five target azadirachtins compared to leaves, with this compound A (AZ-A) being the most abundant analog in all seed samples analyzed. The concentration ratios between different azadirachtins remained relatively consistent within tissue types but varied significantly between tissues, suggesting tissue-specific biosynthesis pathways or differential accumulation mechanisms [1]. These findings have important practical implications for the neem processing industry, confirming that seeds should be prioritized as the primary raw material for this compound extraction, while leaves may serve as a supplementary source for specific analogs.
The method has proven particularly valuable for quality control of commercial neem-based products, where standardization of active ingredient content is essential for ensuring consistent efficacy [1] [6]. Analysis of a commercially available 0.6% this compound EC (emulsifiable concentrate) formulation revealed considerable batch-to-batch variability that would not be detected without sophisticated analytical methods capable of distinguishing between different this compound analogs [1]. Brazilian neem oils produced by mechanical extraction have been shown to contain substantially lower this compound concentrations (228.5-630 mg/kg for AZ-A) compared to the seed kernels from which they were extracted (2048.8-5117.1 mg/kg for AZ-A), highlighting significant losses during processing that impact final product quality [6]. The ability to simultaneously monitor multiple this compound analogs provides manufacturers with critical data for optimizing extraction and formulation processes to maximize retention of bioactive components and ensure consistent product quality.
Successful implementation of the online SPE-LC-Q-TOF-MS method for this compound quantification requires careful attention to several critical parameters. For SPE cartridge selection, comparative studies have demonstrated that HySphere C18 HD cartridges (10 × 2 mm i.d., 7 μm) provide superior recovery for this compound analogs compared to resin-based alternatives, particularly for the more polar analogs such as AZ-H and AZ-I [1]. The washing step must be carefully optimized to eliminate interfering compounds while maintaining high recovery of target analytes; a washing solution of 30:70 MeOH/H₂O has been shown to effectively remove interferents without significant loss of azadirachtins [1] [7]. Injection volume should be optimized based on sample concentration and detector sensitivity, with volumes between 5-50 μL typically providing optimal results without column overloading [1]. The addition of sodium acetate (10 μM) to both mobile phases has been shown to enhance ionization efficiency and improve peak shapes for all this compound analogs, potentially through adduct formation that stabilizes molecular ions during the electrospray process [1] [7].
Figure 2: Multifaceted Mechanisms of this compound Action in Insects [5]
The automated online SPE-LC-Q-TOF-MS method described in these application notes represents a significant advancement in this compound analysis, addressing the critical need for reliable quantification methods in both research and quality control settings. This methodology provides exceptional sensitivity, with detection limits in the sub-nanogram per milliliter range, and superior selectivity through the combination of efficient online sample clean-up and high-resolution mass spectrometric detection. The fully automated workflow significantly reduces analysis time and improves reproducibility compared to traditional manual sample preparation approaches, making it particularly suitable for high-throughput applications in industrial quality control laboratories [1] [7].
The comprehensive validation data demonstrate that this method is fit-for-purpose for the simultaneous quantification of five structurally similar this compound analogs in complex plant matrices, delivering excellent linearity, precision, and accuracy across clinically relevant concentration ranges. The successful application to various neem tissues and commercial formulations highlights the method's robustness and versatility, providing valuable tools for standardizing herbal products, optimizing extraction processes, and ensuring batch-to-batch consistency in commercial preparations [1] [6]. Furthermore, the detailed mechanistic insights into this compound's multiple modes of action, including neuroendocrine disruption, feeding deterrence, growth regulation, and molecular targeting, underscore the importance of precise analytical methods for understanding structure-activity relationships and developing enhanced biopesticidal formulations [5].
As global demand for effective and environmentally friendly biopesticides continues to grow, the availability of robust analytical methods such as the one described here will play an increasingly critical role in ensuring product quality, efficacy, and safety. Future method development efforts should focus on expanding the analytical scope to include additional limonoid analogs, further reducing analysis time, and adapting the methodology for high-throughput applications in both agricultural and pharmaceutical contexts.
Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes (reclassified as Rhizobium rhizogenes), provide a sustainable and controllable biotechnological platform for producing valuable plant secondary metabolites like azadirachtin [1] [2]. This complex limonoid is one of the most potent botanical biopesticides known, but its supply from neem seeds is constrained by seasonal, geographical, and genetic variability [3]. Hairy root cultures overcome these limitations by offering rapid, hormone-independent growth, genetic and biochemical stability, and the ability to synthesize complex metabolite profiles comparable to the parent plant [1] [4] [2]. The system leverages the natural genetic transformation mechanism of A. rhizogenes, where Transfer DNA (T-DNA) from its Root-inducing (Ri) plasmid integrates into the plant genome, triggering prolific root proliferation and enabling consistent metabolite production under optimized in vitro conditions [1] [5].
The diagram below outlines the complete experimental workflow for establishing hairy root cultures and producing this compound.
The table below summarizes key media components and their optimization for this compound production.
Table 1: Culture Media Composition and Optimization for this compound Production
| Component | Optimal Condition | Effect on this compound Production | References |
|---|---|---|---|
| Basal Medium | Ohyama and Nitsch (ON) medium | Maximum this compound yield (0.0166% DW) compared to Gamborg's B5 and MS media | [3] [9] |
| Carbon Source | Sucrose (3-5%) | Highest biomass (18.40 g/L DW at 5%) and optimal metabolite yield | [8] |
| Initial pH | 5.5-5.8 | Optimal for root growth and secondary metabolite accumulation | [8] |
| Nitrogen Source | Varies by medium | ON medium contains specific NO₃⁻/NH₄⁺ ratio favorable for this compound biosynthesis | [9] |
| Inoculum Size | 0.5 g/100 mL | Balanced growth and nutrient utilization in 250 mL flasks | [8] |
Elicitation triggers plant defense responses, leading to enhanced production of secondary metabolites. The signaling pathways involved are illustrated below.
The table below provides specific details on elicitor concentrations and their effects on this compound production.
Table 2: Elicitation Strategies for Enhanced this compound Production in Hairy Root Cultures
| Elicitor Category | Specific Elicitor | Optimal Concentration | This compound Yield | Fold Increase | References |
|---|---|---|---|---|---|
| Biotic Elicitors | Curvularia lunata fungal filtrate | 1% (v/v) | 7.1 mg/g DW | ~2.2x | [10] |
| Signal Compounds | Salicylic Acid (SA) | 15 mg/L | 4.95 mg/g DW | ~1.5x | [10] |
| Signal Compounds | Methyl Jasmonate (MeJA) | 100 µM | 0.095% DW | ~6x | [9] |
| Signal Compounds | Salicylic Acid (SA) | Not specified | 0.14% DW | ~9x | [9] |
| Abiotic Elicitors | Silver (Ag⁺) | Concentration dependent | Variable enhancement | - | [10] |
Table 3: Troubleshooting Common Issues in Hairy Root Cultures for this compound Production
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low transformation efficiency | Non-responsive explants, incompatible bacterial strain, inadequate wounding | Optimize explant type (cotyledons), use hypervirulent strain (K599), improve wounding method, add acetosyringone (100-200 µM) |
| Bacterial contamination | Incomplete decontamination | Increase cefotaxime concentration (up to 500 mg/L), extend antibiotic treatment duration, perform multiple subcultures |
| Low this compound yield | Suboptimal culture conditions, lack of elicitation | Optimize medium (test ON, B5, MS), apply elicitors (SA, MeJA, fungal extracts), add precursors (cholesterol) |
| Reduced growth rate | Suboptimal physical conditions, medium composition | Adjust sucrose concentration (3-5%), optimize pH (5.5-5.8), ensure proper aeration (shaker speed 90-110 rpm) |
| Loss of biosynthetic stability | Somaclonal variation, genetic instability | Regular subculturing (every 4 weeks), selection of high-producing root clones, cryopreservation of valuable lines |
Hairy root cultures of Azadirachta indica represent a promising sustainable platform for consistent production of the valuable biopesticide this compound, overcoming the limitations of traditional extraction from neem seeds [3]. Through optimized transformation protocols, culture conditions, and strategic application of elicitors and precursors, researchers can significantly enhance this compound yields compared to conventional undifferentiated cultures [10] [9].
Future developments should focus on integrating advanced biotechnological tools such as CRISPR/Cas-mediated genome editing for pathway engineering [1] [5], bioreactor scale-up for industrial production [1] [2], and multi-omics approaches (transcriptomics, metabolomics) to better understand and manipulate the this compound biosynthetic pathway [1]. The combination of traditional optimization methods with these emerging technologies will further establish hairy root cultures as a robust "green cell factory" for sustainable production of high-value plant metabolites to meet growing industrial and agricultural demands [2].
Azadirachtin is a highly oxidized tetranortriterpenoid (molecular formula: C₃₅H₄₄O₁₆) that represents the most potent insecticidal compound found in the neem tree (Azadirachta indica) [1]. It exhibits exceptional bioactivity against over 600 insect species through multiple modes of action including antifeedancy, growth regulation, and reproductive disruption while maintaining low toxicity toward mammals and beneficial organisms [1] [2]. Traditional this compound production relies on extraction from neem seeds, which presents significant challenges including seasonal variability, geographical limitations, and inconsistent metabolite content [1] [3]. Plant cell suspension cultures offer a promising alternative for sustainable this compound production, providing consistent yields, controlled process conditions, and independence from environmental factors [4] [5]. These application notes present comprehensive protocols and optimization strategies for establishing and maintaining productive Azadirachta indica cell suspension cultures for this compound production.
Explant Selection and Sterilization: Collect young, healthy leaves from mature neem trees. Wash thoroughly under running tap water for 3 hours, then surface sterilize sequentially with 70% (v/v) ethanol for 45 seconds followed by 2.5% (w/v) sodium hypochlorite solution for 13 minutes. Rinse three times with sterile distilled water [4]. Aseptically cut leaves into 1 cm² segments using sterilized scalpel.
Culture Conditions: Transfer explants to Murashige and Skoog (MS) medium [4] supplemented with optimized plant growth regulator combinations based on experimental objectives. The highest percentage of callusing (100%) has been achieved using 1 mg/L picloram and 2 mg/L kinetin, while maximum fresh weight of callus (264.50 mg) was observed with 1.5 mg/L NAA and 3 mg/L kinetin [4]. Maintain cultures at 25 ± 2°C in complete darkness and subculture every 3 weeks [4].
Culture Establishment: Transfer 175-180 mg of friable callus to 250 mL Erlenmeyer flasks containing 50 mL liquid MS medium with optimal plant growth regulators (1 mg/L picloram and 2 mg/L kinetin) [4]. Maintain cultures on rotary shakers at 110 rpm at 26 ± 2°C in darkness [4]. Subculture every 12 days using an initial cell density of 2.6 × 10⁵ cells/mL (settled cell volume of 8%) [6].
Growth Monitoring Parameters: Regularly assess multiple growth parameters including:
Table 1: Optimal Media Components for Cell Growth and this compound Production in A. indica Suspension Cultures
| Component | Concentration Range | Optimal for Biomass | Optimal for this compound | Significance |
|---|---|---|---|---|
| Carbon Source | ||||
| Glucose | 20-40 g/L | 30 g/L | 30 g/L | Superior to sucrose for both biomass and this compound [7] |
| Sucrose | 20-40 g/L | 30 g/L | 30 g/L | Conventional carbon source with good results [7] |
| Nitrogen Source | ||||
| NO₃⁻/NH₄⁺ ratio | Variable | 60:40 mM | 60:40 mM | Balanced ratio crucial for growth and production [7] |
| Phosphate | 0.5-2.5 mM | 1.5 mM | 1.25 mM | Significant positive effect on both parameters [7] |
| Inoculum Level | 5-15% (v/v) | 10% | 10% | Optimal for initiation of growth [7] |
| Plant Growth Regulators | ||||
| Picloram | 0.5-2 mg/L | - | 1 mg/L | Highest this compound production with kinetin [4] |
| Kinetin | 1-3 mg/L | - | 2 mg/L | Optimal with picloram for production [4] |
| 2,4-D + Zeatin riboside | 1.5 + 3 mg/L | Maximum cell density | - | Best for cell growth [4] |
Statistical optimization using Plackett-Burman design has demonstrated significant effects of glucose, nitrate, phosphate, and inoculum level on both biomass formation and this compound production [7]. Mathematical models developed from these studies enable prediction of optimal conditions and understanding of complex nutrient interactions.
Yeast Extract Elicitation: Prepare stock solution by dissolving yeast extract in distilled water and filter sterilize using 0.22 µm syringe filter [6]. Add to 8-day-old cell suspension cultures at concentrations ranging from 25-200 mg/L [6]. Optimal concentrations vary for different metabolites:
Response Surface Methodology: Employ RSM to predict optimal elicitation conditions. Models predict maximum this compound accumulation (13.61 mg/g DW) with 245 mg/L yeast extract for 2 days, though verification is essential [6]. This approach allows for comprehensive understanding of interactive effects between elicitor concentration and exposure time.
Two-Stage Process: Implement separate growth and production stages for enhanced this compound synthesis [7]. Optimal cell growth occurs with 1.5 mg/L 2,4-D and 3 mg/L zeatin riboside, achieving maximum cell density of 2.44 × 10⁶ cells/mL, SCV of 97.95%, and PCV of 81.46% [4]. The highest average growth rate (0.25 days) occurs with 1.5 mg/L NAA and 3 mg/L zeatin riboside [4].
Productivity Optimization: The highest reported this compound production reaches 285.64 mg/L with 3.69 mg/g DW accumulation using 1 mg/L picloram and 2 mg/L kinetin in MS medium [4]. This represents a significant improvement over conventional extraction methods and demonstrates the commercial potential of optimized suspension cultures.
Extraction Protocol: Add 1 mL dichloromethane to 100 mg dried powdered cells and sonicate for 25 minutes at room temperature [4] [6]. Centrifuge at 7000 rpm for 15 minutes and collect supernatant. Repeat extraction twice, combine supernataries, and evaporate dichloromethane at 50°C in water bath [4]. Redissolve dried samples in 1.5 mL HPLC-grade distilled water and store at -20°C until analysis [6].
HPLC Analysis: Perform analysis using Knauer HPLC-DAD system with Toso C18 column (TSKgel-ODS, 5 µm, 4.60 × 250 mm) [6]. Use mobile phase of acetonitrile:water (10:90) at flow rate of 0.90 mL/min with appropriate detection wavelengths [6].
qRT-PCR Protocol: Isolate total RNA from treated and control cells using appropriate extraction kits. Analyze expression of key genes in terpenoid biosynthesis pathway including squalene synthase 1 (SQS1) and squalene epoxidase 1 (MOF1) [6]. Maximum relative gene expression occurs with 150 mg/L yeast extract for 4 days (SQS1) and 25 mg/L yeast extract for 2 days (MOF1) [6].
Transcriptome Studies: Utilize hybrid-sequencing (Illumina HiSeq and PacBio SMRT) to identify 22 candidate genes involved in this compound A biosynthesis, including enzymes encoding 2,3-oxidosqualene cyclase (OSC), alcohol dehydrogenase, cytochrome P450 (CYP450), acyltransferase, and esterase [8]. These findings provide potential targets for future metabolic engineering approaches.
Bioreactor Configuration: Design bioprocess plant with 10 m³ production bioreactor and series of 8 seed bioreactors for inoculum propagation [5]. Use stirred tank bioreactors with controlled parameters for temperature, pH, dissolved oxygen, and mixing intensity [5].
Downstream Processing: Implement separation operations including filtration, centrifugation, and extraction based on laboratory experimental data [5]. Consider integration of XAD-7 resin for improved separation efficiency and cost reduction [5].
Table 2: Economic Analysis of this compound Production via Cell Suspension Culture in Bioreactors
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Production Capacity | |||
| Active ingredient (this compound) | 8,160 kg/year | [5] | |
| Formulated product | 40,800 kg/year | [5] | |
| Economic Indicators | |||
| Total capital investment | $12,238,730 | [5] | |
| Minimum sale price range | $76.9-330.0/kg | Final product | [5] |
| Market Context | |||
| Global biopesticides market (2016) | $58.2 billion | [5] | |
| Projected market (2022) | $79.3 billion | Compound annual growth rate 5.3% | [5] |
| Neem extract market (2015) | $653 million | [8] | |
| Projected market (2022) | $1.8 billion | Annual growth rate 16.3% | [8] |
Economic feasibility analysis indicates viability with appropriate market positioning [5]. The growing biopesticides market, increasing regulatory restrictions on synthetic pesticides, and consumer demand for sustainable agricultural products create favorable conditions for commercial implementation of this compound production through cell suspension cultures [5] [8].
Cell suspension culture of Azadirachta indica represents a promising technology for sustainable production of this compound, addressing limitations of traditional extraction methods from neem seeds. Through careful optimization of media components, plant growth regulators, and elicitation strategies, significant improvements in this compound yield can be achieved. The protocols outlined in these application notes provide researchers with comprehensive methodologies for establishing productive suspension cultures, from initial callus induction to scale-up considerations.
Future development efforts should focus on advanced metabolic engineering approaches targeting the identified candidate genes in the this compound biosynthetic pathway [8], bioprocess intensification strategies to enhance productivity and reduce costs, and innovative formulation technologies such as nanoencapsulation to improve stability and efficacy of the final product [9]. Integration of these advanced approaches with the fundamental protocols established herein will further enhance the commercial viability of this compound production through plant cell suspension culture, contributing to more sustainable agricultural practices.
This compound is a highly oxidized tetranortriterpenoid and complex limonoid that serves as the primary bioactive insecticidal compound in neem (Azadirachta indica) seeds, typically present at concentrations of 0.2% to 0.8% by weight. [1] This secondary metabolite exhibits exceptional biological activity against over 600 insect species through multiple modes of action, including growth disruption, antifeedant effects, and reproductive inhibition. [2] [3] The complex molecular structure of this compound contains 16 stereogenic centers and numerous oxygen-bearing functional groups, making chemical synthesis economically unfeasible for commercial applications, with the first total synthesis requiring 71 steps and yielding merely 0.00015%. [2] [1] Consequently, extraction from natural neem sources remains the primary production method, necessitating optimization approaches to improve efficiency and yield.
Response Surface Methodology (RSM) represents a powerful statistical and mathematical approach for optimizing complex processes where multiple variables influence one or more responses of interest. [4] [5] RSM enables researchers to efficiently explore factor relationships, build predictive models, and identify optimal operational conditions with reduced experimental effort compared to traditional one-variable-at-a-time approaches. [6] The fundamental principle involves designing experiments to collect quantitative data, fitting empirical models (typically second-order polynomials), and analyzing response surfaces to locate optimal regions within the design space. [4] For this compound extraction, RSM has demonstrated particular utility in optimizing critical parameters such as solvent composition, temperature, extraction time, and physical conditions to maximize yield, bioactivity, or process efficiency. [7] [6]
Before implementing a comprehensive RSM study, preliminary factor screening is essential to identify the most influential variables affecting this compound extraction efficiency. For botanical extractions, this typically involves investigating solvent-related parameters (concentration, polarity, pH), physical conditions (temperature, time), and matrix factors (particle size, solid-to-liquid ratio). Research has demonstrated that for this compound extraction, the pH of the extraction medium exhibits significant effects on yield, likely due to the compound's sensitivity to acidic or alkaline conditions that may promote degradation. [6] Similarly, extraction time and temperature (or their equivalents in alternative extraction methods like microwave-assisted extraction) consistently emerge as critical factors across multiple studies. [7] [6]
The screening process typically employs fractional factorial designs, such as Plackett-Burman designs, which allow efficient evaluation of multiple factors with minimal experimental runs. [4] These designs assume that higher-order interactions are negligible and focus on estimating main effects, making them ideal for initial factor identification. For this compound optimization, screening experiments have revealed that factors such as ethanol concentration, ultrasonication frequency, and solid-to-liquid ratio significantly influence extraction yield and bioactivity. [7] Once the critical factors are identified, their ranges must be carefully selected based on practical constraints and preliminary experiments to ensure the operational space encompasses the anticipated optimum conditions.
After identifying critical factors and their appropriate ranges, selection of an appropriate experimental design is crucial for efficient model building. The most common RSM designs for this compound optimization include:
Central Composite Design (CCD): This design combines factorial points (2^k or 2^(k-1)), axial (star) points, and center points to estimate second-order effects. CCD can be rotatable, providing uniform prediction variance throughout the design space, and may be circumscribed, inscribed, or face-centered depending on factor constraints. [4] [5] The number of required experiments for CCD follows the formula N = 2^k + 2k + n₀, where k is the number of factors and n₀ is the number of center points.
Box-Behnken Design (BBD): This spherical design with all points lying on a radius of √2 from the center offers greater efficiency than CCD for the same number of factors, requiring fewer experimental runs while still supporting quadratic model fitting. [5] [6] For example, a 3-factor BBD requires only 13 experiments (including center points) compared to 15-20 for a comparable CCD. BBD is particularly advantageous when extreme factor combinations are impractical or hazardous.
The choice between CCD and BBD depends on specific experimental constraints, with BBD often preferred for this compound extraction optimization due to its efficiency and avoidance of extreme conditions that might degrade the target compound. [6] For instance, microwave-assisted extraction of this compound has been successfully optimized using BBD with factors including magnetron voltage (60-80V), extraction time (5-15 min), and pH (4-6). [6]
Table 1: Comparison of Experimental Designs for this compound Optimization
| Design Type | Number of Factors | Recommended Runs | Model Capability | Advantages | Applications in this compound Optimization |
|---|---|---|---|---|---|
| Central Composite Design (CCD) | 2-5 | 15-50 | Full quadratic | Rotatable, precise estimation | Ultrasonication-assisted extraction [7] |
| Box-Behnken Design (BBD) | 2-5 | 13-46 | Full quadratic | Efficient, avoids extremes | Microwave-assisted extraction [6] |
| 3-Factor Full Factorial | 3 | 8-16 | Linear with interactions | Screening, main effects | Preliminary factor screening [4] |
Ultrasonication-assisted extraction leverages cavitation phenomena to enhance mass transfer and cell wall disruption, improving this compound recovery from neem matrices. The following protocol has been optimized using RSM for maximum yield and α-glucosidase inhibitory activity: [7]
Sample Preparation: Collect fresh neem leaves or seeds and wash thoroughly with 0.5% sodium hypochlorite solution to remove surface contaminants. For leaves, air-dry at room temperature (25±2°C) for 72 hours or until constant weight, then grind to a fine powder (particle size 0.5-1.0 mm) using a laboratory mill. For seeds, deshell after drying and grind the kernels separately. Store prepared material in airtight containers at -20°C until use.
Extraction Procedure: Weigh 1.0 g of prepared neem material accurately and transfer to a 100 mL Erlenmeyer flask. Add 15 mL of 60% ethanol (v/v) in water (solid-to-liquid ratio of 1:15). Subject the mixture to ultrasonication at a frequency of 30 kHz while maintaining temperature at 35°C using a circulating water bath. Extract for 75 minutes for maximum yield or 52.5 minutes for optimal antioxidant activity. Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator. Transfer the concentrated extract to a pre-weighed vial and determine yield gravimetrically.
Analytical Quantification: For this compound quantification, prepare standard solutions (6.5-50 ppm) in ethanol and measure absorbance at 212-220 nm using UV-VIS spectrophotometry. [6] Alternatively, for enhanced specificity, employ HPLC with a C18 column (250 × 4.6 mm, 5 μm) using acetonitrile-water gradient elution at 1.0 mL/min flow rate with detection at 214 nm.
Table 2: Optimized Conditions for Ultrasonication-Assisted this compound Extraction
| Parameter | Optimal for Yield | Optimal for Antioxidant Activity | Range Studied | Influence on Extraction |
|---|---|---|---|---|
| Ethanol Concentration (%) | 60% | 60% | 40-80% | Affects solubility and cell membrane permeability |
| Solid-to-Liquid Ratio | 1:15 | 1:15 | 1:10-1:20 | Influences mass transfer driving force |
| Temperature (°C) | 35 | 35 | 25-45 | Impacts diffusion rates and stability |
| Time (minutes) | 75 | 52.5 | 30-90 | Determines extraction kinetics equilibrium |
| Ultrasonication Frequency (kHz) | 30 | 30 | 25-35 | Affects cavitation intensity and cell disruption |
Microwave-assisted extraction utilizes dielectric heating to rapidly elevate temperature within plant matrices, enhancing compound release. The following protocol has been optimized for this compound extraction from neem seeds: [6]
Equipment Modification: Modify a conventional microwave oven by installing a condenser system and variable voltage regulator (0-100V) to control magnetron output. Connect the condenser to a cooling water system (10-15°C) and collection flask. Calibrate the system using temperature probes and standard solutions before extraction experiments.
Extraction Process: Weigh 10.0 g of dried, ground neem seeds (particle size 0.5-1.0 mm) and transfer to a round-bottom flask. Add 50 mL of 70% hydroethanolic solution (solid-to-liquid ratio 1:5) adjusted to pH 4.35 using 0.1M HCl. Place the flask in the microwave cavity and connect to the condenser. Apply microwave irradiation at 69.22V for 6.89 minutes. After extraction, cool the mixture to room temperature and filter through Buchner funnel with Whatman No. 1 filter paper. Wash the solid residue with 20 mL fresh solvent and combine filtrates.
Post-Extraction Processing: Transfer the combined filtrate to a separatory funnel and partition with 50 mL dichloromethane. Shake gently for 5 minutes, allow phases to separate completely (15-20 minutes), then collect the dichloromethane phase. Repeat the partitioning twice with fresh dichloromethane (2 × 50 mL). Combine dichloromethane fractions and concentrate using rotary evaporation at 35°C. Dissolve the residue in 10 mL methanol for analysis and storage.
Analytical Verification: Quantify this compound content by UV-VIS spectrophotometry at 214-220 nm against a standard calibration curve (6.5-50 ppm). [6] Confirm identity by TLC on silica gel GF254 with toluene:ethyl acetate:formic acid (5:4:1) mobile phase (Rf ≈ 0.35) or by HPLC as described in the UAE protocol.
The core of RSM analysis involves fitting mathematical models to experimental data and rigorously validating their predictive capability. For most this compound optimization studies, a second-order polynomial model provides sufficient flexibility to capture curvature and interaction effects: [4] [5]
[Y = \beta_0 + \sum_{i=1}^k \beta_i X_i + \sum_{i=1}^k \beta_{ii} X_i^2 + \sum_{i=1}^{k-1} \sum_{j=i+1}^k \beta_{ij} X_i X_j + \varepsilon]
Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ represents linear coefficients, βᵢᵢ represents quadratic coefficients, βᵢⱼ represents interaction coefficients, Xᵢ and Xⱼ are coded independent variables, and ε is the random error term.
Model validation involves both statistical and experimental approaches. Key statistical measures include:
Experimental validation requires conducting confirmation experiments at predicted optimal conditions and comparing observed responses with model predictions. For this compound MAE optimization, the model predicted a yield of 37.5 μg/g under optimal conditions (69.22V, 6.89 min, pH 4.35), which was experimentally verified with <5% error. [6]
Once a validated model is established, optimization techniques identify factor settings that maximize or minimize responses. The most common approaches include:
For this compound extraction, studies have revealed significant interaction effects between factors. In MAE optimization, voltage-pH (X1X3) and time-pH (X2X3) interactions demonstrated substantial influence on extraction yield (p<0.0001), indicating that pH modulation significantly affects microwave energy utilization efficiency. [6] Similarly, in UAE optimization, interactions between ethanol concentration and extraction time significantly influenced both yield and α-glucosidase inhibitory activity. [7]
Table 3: Representative Model Coefficients for this compound Extraction Optimization
| Term | UAE Coefficient [7] | MAE Coefficient [6] | Interpretation | Statistical Significance |
|---|---|---|---|---|
| Intercept (β₀) | 4.28 | 36.45 | Overall mean response | p<0.0001 |
| Voltage/Solvent (β₁) | 0.35* | 1.87 | Linear effect of primary factor | p<0.05 |
| Time (β₂) | 0.28* | 2.05 | Linear effect of time | p<0.05 |
| pH (β₃) | -0.31* | -2.94 | Linear effect of pH | p<0.05 |
| Voltage²/Solvent² (β₁₁) | -0.42 | -5.72 | Quadratic curvature | p<0.0001 |
| Time² (β₂₂) | -0.38 | -4.89 | Quadratic curvature | p<0.0001 |
| pH² (β₃₃) | -0.45 | -6.15 | Quadratic curvature | p<0.0001 |
| Voltage×pH/Solvent×Time (β₁₃) | -0.25 | -3.28 | Interaction effect | p<0.01 |
Note: *Representative values for illustration; actual coefficients vary by specific experimental conditions.
The following Graphviz diagram illustrates the comprehensive workflow for optimizing this compound extraction using Response Surface Methodology:
Diagram 1: Comprehensive Workflow for this compound Optimization Using RSM
For visualizing optimization results, contour plots and 3D surface plots effectively represent relationships between factors and responses. The following Graphviz diagram illustrates a conceptual response surface for this compound yield as a function of two critical factors:
Diagram 2: Conceptual Response Surface for this compound Yield Optimization
The application of Response Surface Methodology has demonstrated significant value in optimizing this compound extraction processes, systematically improving yield, efficiency, and bioactivity while reducing solvent consumption and operational costs. Through carefully designed experiments and rigorous statistical analysis, researchers have identified critical factor interactions and nonlinear effects that would remain undiscovered using traditional optimization approaches. The documented protocols for both ultrasonication-assisted and microwave-assisted extraction provide researchers with validated methodologies that can be directly implemented or adapted for specific laboratory conditions.
Future research directions should explore the integration of RSM with emerging analytical techniques and sustainability metrics. Environmental impact assessments could be incorporated as additional responses to develop greener extraction processes. Additionally, the combination of RSM with artificial intelligence and machine learning approaches may further enhance predictive capability and optimization efficiency, particularly when dealing with complex multi-response systems. As this compound continues to gain importance in agricultural and pharmaceutical applications, these optimized extraction methodologies will play a crucial role in ensuring sustainable and economically viable production of this valuable natural compound.
Elicitation with yeast extract (YE) is a well-established biotechnological strategy to enhance the production of secondary metabolites in plant cell and tissue cultures. Yeast extract acts as a biotic elicitor, stimulating the plant's defense mechanisms and thereby catalyzing the synthesis of bioactive compounds [1] [2]. This approach is particularly valuable for producing high-value compounds like azadirachtin from neem (Azadirachta indica), which has significant applications as a bioinsecticide and in pharmaceuticals [1] [3].
The following sections provide a detailed experimental protocol, the key findings from its application in neem cell suspension cultures, and a visual summary of the workflow.
This protocol is adapted from a study on neem cell suspension cultures [1] and reflects general principles for elicitation [2].
Callus Induction:
Cell Suspension Initiation:
Elicitor Preparation:
Elicitor Application:
Biomass Measurement:
Metabolite Extraction:
HPLC Analysis:
Gene Expression Analysis (Optional):
The tables below summarize the experimental effects of yeast extract concentration and sampling time on neem cell cultures, based on the cited study [1].
Table 1: Effect of Yeast Extract (YE) Concentration on Metabolite Production and Gene Expression in Neem Cell Cultures
| Parameter | Optimal YE Concentration | Result at Optimal Concentration | Observation / Notes |
|---|---|---|---|
| Cell Growth (Dry Weight) | 100 mg/L | 21.01 g/L | Highest biomass yield [1]. |
| This compound Accumulation | 25 mg/L | 16.08 mg/g DW | Highest concentration per cell mass [1]. |
| This compound Production | 25 mg/L | 219.78 mg/L | Highest total yield per liter of culture [1]. |
| Squalene Accumulation | 50 mg/L | 0.22 mg/g DW | Measured 4 days post-elicitation [1]. |
| Mevalonic Acid Accumulation | 50 mg/L | 1.75 mg/g DW | Measured 2 days post-elicitation [1]. |
| SQS1 Gene Expression | 150 mg/L | Maximum Expression | 4 days of treatment [1]. |
| MOF1 Gene Expression | 25 mg/L | Maximum Expression | 2 days of treatment [1]. |
Table 2: Model-Predicted Optimal Conditions for Maximum Metabolite Yield
| Metabolite | Target Metric | Predicted Optimal YE Concentration | Predicted Optimal Time (Days) |
|---|---|---|---|
| This compound | Accumulation | 245 mg/L | 2.0 [1] |
| This compound | Production | 71 mg/L | 2.0 [1] |
| Squalene | Accumulation | 200 mg/L | 5.0 [1] |
| Squalene | Production | Long-term exposure to high YE | >6.5 [1] |
The following diagram outlines the key stages of the protocol, from callus establishment to final analysis.
Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has emerged as one of the most prominent botanical insecticides in agricultural use worldwide. As a key alternative to conventional synthetic pesticides, this compound plays a crucial role in sustainable agriculture and integrated pest management (IPM) programs due to its unique properties and favorable environmental profile. Unlike broad-spectrum synthetic insecticides that often disrupt ecosystem balance, this compound offers targeted activity against numerous pest species while preserving beneficial organisms, making it particularly valuable for modern IPM approaches that emphasize ecological balance and reduced chemical inputs [1].
The chemical complexity of this compound contributes to its multiple modes of action, which include potent antifeedant effects, growth disruption, and reproductive inhibition against a wide spectrum of insect pests. This compound is recognized for its exceptional selectivity, demonstrating low toxicity to mammals, birds, and beneficial arthropods such as predators and parasitoids that provide natural biological control in agricultural systems [1] [2]. This selective toxicity aligns perfectly with IPM principles, allowing for preservation of ecosystem services while effectively managing pest populations. Furthermore, this compound decomposes quickly in the environment, resulting in lower residual impacts and largely avoiding the pollution problems associated with conventional pesticides [1].
The molecular mechanisms underlying this compound's insecticidal activity involve complex physiological processes. This compound primarily functions as a growth disruptor by interfering with the endocrine system of insects, specifically through inhibition of ecdysone biosynthesis, the hormone responsible for molting and metamorphosis. This disruption leads to incomplete ecdysis, morphological deformities, and eventual death in immature insect stages. Additionally, this compound exhibits strong antifeedant properties by directly affecting the chemoreceptors in insect mouthparts, effectively starving pests despite the availability of host plants [1]. Recent research has also revealed that this compound can impact cellular physiology through the regulation of multiple gene pathways associated with cell death and drug metabolism, suggesting additional modes of action that contribute to its efficacy [3].
Experimental Design for Field Trials: Proper field evaluation of this compound requires carefully structured experimental designs that account for environmental variability and ensure statistical reliability. Research should be conducted using randomized complete block designs with sufficient replication (typically 4-6 blocks) to minimize positional effects. Each treatment plot should be of adequate size to allow for realistic assessment of pest populations and crop damage, with recommended plot sizes ranging from 10-50 m² depending on the crop and pest system. Buffer zones between treatments are essential to prevent cross-contamination [4] [5].
Assessment Parameters: Comprehensive field evaluation should include multiple assessment parameters conducted at regular intervals throughout the crop cycle. Key metrics include: pre-treatment pest density (to establish baseline conditions), periodic pest counts at 7-14 day intervals after application, crop damage indices (e.g., leaf injury ratings, gall formation for nematodes), and yield measurements at harvest. For nematode management, soil samples should be collected from the rhizosphere zone (0-30 cm depth) and processed using standardized extraction methods (e.g., Baermann funnel technique) to quantify juvenile nematode populations [4].
Application Specifications: Field applications should be timed according to pest developmental stages and crop phenology for optimal efficacy. For foliar applications against insect pests, this compound formulations should be applied when pest populations approach economic thresholds but before significant damage occurs. For soil-dwelling pests like nematodes, applications should be made at or before planting to protect young roots. Equipment calibration is critical to ensure accurate delivery rates, with backpack sprayers typically delivering 500-1000 L/ha depending on crop canopy density [4] [5].
Insect Rearing and Maintenance: Laboratory evaluations of this compound require establishment of standardized insect colonies maintained under controlled environmental conditions (typically 25±2°C, 60-70% RH, and appropriate photoperiod). Insects should be reared on host plants or artificial diets free from contaminants to ensure consistent quality for bioassays [2].
Treatment Application Methods: Laboratory applications can utilize several standardized methods depending on the target organism and exposure route. Leaf dip bioassays involve immersing host plant leaves in treatment solutions for 10-15 seconds, air-drying, and then exposing to test insects. Topical applications utilize microsyringes to deliver precise volumes (typically 1-2 µL) directly to the insect cuticle. Diet incorporation methods mix this compound into artificial diets at desired concentrations for ingestion studies. All methods should include appropriate solvent controls to account for any effects of formulation ingredients [2].
Response Assessment: Bioassays should evaluate multiple response variables including mortality rates at 24, 48, and 72-hour intervals, sublethal effects such as reduced feeding, developmental abnormalities, and extended developmental times. For antifeedant assays, leaf area consumption should be quantified using graph paper or digital image analysis. Growth inhibition effects are assessed by measuring weight gain/loss and molting abnormalities over time [2].
Root-Knot Nematode Management: For management of root-knot nematodes (Meloidogyne spp.), apply this compound-based formulations as a soil drench at transplantation for short-cycle crops like lettuce. Recommended application rates range from 1-5 L/ha of commercial formulations containing 0.3-1% this compound, diluted in sufficient water to ensure thorough soil penetration (typically 1000-2000 L/ha). Soil should be adequately moist before application to facilitate product distribution. Integration with other control tactics such as organic amendments or biological control agents is recommended for long-cycle crops where this compound persistence may be insufficient [4].
Lepidopteran Pest Control: For lepidopteran pests such as Spodoptera littoralis and Tuta absoluta, apply this compound as a foliar spray when larval populations approach economic thresholds. Early instar larvae are generally more susceptible, making timing critical. Formulations are typically applied at rates of 10-50 g this compound per hectare, with the addition of sticker-spreaders to improve residue persistence. Canopy coverage should be thorough, ensuring application to both upper and lower leaf surfaces where larvae typically feed. In IPM programs, applications should be coordinated with monitoring of natural enemy populations to minimize disruption [4] [2].
Homopteran Pest Management: For homopteran pests including whiteflies (Bemisia tabaci) and leafhoppers (Jacobiasca lybica), this compound applications should target nymphal stages which are generally more susceptible than adults. Applications should be made when nymphal densities reach action thresholds, typically 5-10 nymphs per leaf depending on the crop. Complete coverage of undersides of leaves is essential as these pests often feed on abaxial surfaces. The addition of penetrating surfactants can enhance efficacy against these pests [5].
Table 1: Application Protocols for Different Pest Groups
| Pest Group | Application Method | Optimal Timing | Recommended Rate | Key Considerations |
|---|---|---|---|---|
| Root-knot Nematodes | Soil drench | Transplantation | 1-5 L/ha | Ensure adequate soil moisture; more effective in short-cycle crops |
| Lepidopteran Larvae | Foliar spray | Early instar stage | 10-50 g ai/ha | Thorough canopy coverage; target lower leaf surfaces |
| Homopteran Pests | Foliar spray | Nymphal stage | 20-40 g ai/ha | Complete coverage of leaf undersides; add surfactants |
| Mites | Foliar spray | First sign of damage | 30-60 g ai/ha | High-volume applications; ensure contact with pests |
Research has demonstrated that this compound exhibits significant nematode suppression capabilities, particularly against root-knot nematodes (Meloidogyne spp.). In greenhouse experiments with lettuce crops, soil application of this compound-based nematicide resulted in a 71% reduction in final soil population density of M. incognita juveniles compared to non-treated controls. This suppression level was statistically comparable to the synthetic nematicide fluopyram, which achieved a 67% reduction. The gall index on lettuce roots, an important measure of root damage, was reduced by 47% with this compound treatment, again comparable to the 51% reduction achieved with fluopyram [4].
The crop cycle length has been identified as a critical factor influencing this compound efficacy against nematodes. In short-cycle crops like lettuce (45-70 days), this compound provided effective nematode control and significantly increased yield (36.7% improvement over control). However, in long-cycle crops like tomato (90-120 days), this compound as a standalone treatment showed limited ability to suppress final nematode population densities, though it still resulted in significantly higher yields (38.2% improvement over control). This differential efficacy is attributed to the degradation dynamics of this compound in soil environments, where its activity declines over time due to microbial breakdown and other environmental factors [4].
The physiological response of nematodes to this compound exposure involves both direct mortality and sublethal effects. Laboratory studies indicate that a 48-hour exposure to 2000 ppm concentration of this compound resulted in more than 50% immobility of M. incognita second-stage juveniles (J2). This compound also demonstrated ovicidal activity on nematode eggs and a nematostatic effect on J2, preventing normal development and root penetration. These sublethal impacts contribute significantly to overall population suppression in field conditions [4].
This compound has demonstrated notable efficacy against a broad spectrum of insect pests across multiple cropping systems. Field studies on citrus leafminer (Phyllocnistis citrella) showed that this compound applications combined with petroleum oil effectively reduced leafminer infestations while maintaining populations of the parasitoid Ageniaspis citricola, demonstrating its IPM-compatibility. This selective action contrasts with broad-spectrum insecticides like avermectin, which significantly reduced both pest and parasitoid populations [2].
In vegetable production systems, this compound formulations have shown variable efficacy against different insect pests. Research on potatoes and eggplants in Sudan demonstrated that commercial this compound formulations (NeemAzal-T/S) provided effective control of the leafhopper Jacobiasca lybica, with higher mortality observed in second instar nymphs compared to third instar. Interestingly, neem oil with very low this compound content also showed significant efficacy, suggesting that other neem compounds may contribute to insecticidal activity or enhance this compound performance through improved cuticular penetration [5].
The residual activity of this compound is influenced by multiple environmental factors including temperature, UV radiation, and rainfall. Studies indicate that this compound persistence typically ranges from 5-10 days under field conditions, with longer residual activity in soil applications (up to 16 weeks for some nematicidal effects) compared to foliar sprays. This persistence profile necessitates appropriate application timing and interval considerations in IPM programs [4].
Table 2: Comparative Efficacy of this compound Against Various Pests
| Pest Species | Crop | Application Rate | Efficacy Reduction | Yield Improvement | Reference |
|---|---|---|---|---|---|
| Meloidogyne incognita | Lettuce | 1x LRFR + 0.4% oil | 71% (soil population) | 36.7% | [4] |
| Meloidogyne incognita | Tomato | 1x LRFR + 0.4% oil | Not significant | 38.2% | [4] |
| Jacobiasca lybica | Potato | NeemAzal-T/S | 68-85% (nymphal mortality) | 22% (marketable yield) | [5] |
| Phyllocnistis citrella | Citrus | 1x LRFR + oil | Significant reduction | Not specified | [2] |
| Bemisia tabaci | Eggplant | Neem kernel extract | Moderate to high | 15% | [5] |
The implementation of this compound in IPM programs has demonstrated consistent positive yield impacts across multiple crop species, even in cases where pest suppression metrics were moderate. In lettuce production, this compound treatment resulted in yield increases of 36.7% compared to non-treated controls in nematode-infested soils. Similarly, in tomato crops, despite limited suppression of final nematode populations, this compound application still yielded 38.2% higher production compared to untreated controls [4].
Beyond direct pest control, this compound may elicit plant physiological responses that contribute to improved crop performance. Some studies suggest that this compound can induce systemic acquired resistance in plants, enhancing their innate defensive capabilities against subsequent pest attacks. These induced defenses may include increased production of defensive compounds or structural modifications that reduce pest establishment and damage [1].
The economic viability of this compound applications depends on multiple factors including crop value, pest pressure, and application costs. Research on vegetable production systems indicates that the yield benefits from this compound applications generally offset treatment costs when pest pressure is moderate to high. However, under low pest pressure conditions, economic returns may be marginal, highlighting the importance of accurate pest monitoring and threshold-based application decisions in IPM programs [4] [5].
Successful integration of this compound into IPM programs requires thoughtful consideration of its compatibility with other pest management tactics. This compound demonstrates excellent compatibility with biological control agents, showing minimal impact on predatory insects, mites, and parasitoids. This compatibility allows for simultaneous implementation of conservation biological control and this compound applications, creating synergistic effects that enhance overall pest management. Research on citrus IPM demonstrated that this compound applications preserved populations of the leafminer parasitoid Ageniaspis citricola, while effectively suppressing the target pest [2].
The combination of this compound with cultural control methods can significantly enhance its efficacy and reliability. For nematode management in long-cycle crops, integrating this compound with soil solarization has proven more effective than either tactic alone. Similarly, combining this compound applications with sanitation practices (crop residue destruction, weed management) reduces overall pest pressure and decreases reliance on any single control method [4].
This compound can be effectively partnered with other biorational pesticides in IPM programs. Sequential applications of this compound with microbial insecticides like Bacillus thuringiensis have shown additive or synergistic effects against lepidopteran pests. Similarly, combination with horticultural oils enhances efficacy against homopteran pests like whiteflies and aphids. These combinations can broaden the spectrum of activity while minimizing the risk of resistance development [2] [5].
Appropriate application timing is critical for maximizing this compound efficacy while minimizing usage. For insect pests, applications should target the most susceptible life stages, typically early instar larvae or nymphal stages. Research indicates that proper timing based on pest phenology can achieve effective control with reduced application rates compared to calendar-based spray schedules [2].
Action thresholds for this compound applications should be established based on crop value, pest species, and natural enemy presence. Studies on citrus leafminer determined that pesticide applications were not economically justified when pest infestations were below 1 mine per leaf and biological control agents were present. Similar crop-specific thresholds should guide this compound use in other systems to prevent unnecessary applications [2].
The frequency of application should balance efficacy concerns with economic and environmental considerations. Research suggests that multiple applications at lower rates often provide more consistent control than single high-rate applications, particularly for pests with extended emergence periods. However, application intervals should respect the product's persistence and avoid excessive use that might stimulate resistance development [4] [5].
Although resistance to this compound has been relatively slow to develop compared to synthetic insecticides, proactive resistance management remains essential for preserving its long-term efficacy. The complex, multiple modes of action of this compound reduce the likelihood of resistance development, but not eliminate it entirely [1].
Incorporating this compound into rotation programs with other biorational and conventional insecticides with different modes of action can significantly delay resistance development. Recommended rotation partners include microbial insecticides, insect growth regulators, and botanicals with distinct biochemical targets. Avoid sequential applications of this compound across multiple generations of the target pest [1].
Mixture strategies combining this compound with other control agents can enhance efficacy and resistance management. Research indicates that combining this compound with petroleum oils enhances performance against various pests while potentially reducing selection pressure for resistance to either component. However, mixture partners should be carefully selected to ensure compatibility and avoid antagonistic effects [2] [5].
This compound represents a versatile and ecologically compatible tool for integrated pest management programs across diverse agricultural systems. Its multiple modes of action, including antifeedant, growth regulatory, and reproductive effects, provide effective suppression of numerous pest species while preserving beneficial organisms. The expanding body of research confirms that when properly implemented with attention to application timing, method, and integration with complementary tactics, this compound can deliver effective pest control with minimal environmental impact [1] [4] [2].
Future development of this compound-based pest management will likely focus on formulation advancements to enhance stability, persistence, and delivery efficiency. Nanoencapsulation technologies show particular promise for protecting this compound from UV degradation and controlling its release rate, potentially extending residual activity and reducing application frequency. Additionally, genetic research elucidating the complete biosynthetic pathway of this compound may enable more efficient production through metabolic engineering approaches, addressing current supply limitations [1] [6] [7].
As agricultural systems continue evolving toward greater sustainability, this compound's role in IPM is expected to expand, particularly in sensitive production environments and high-value specialty crops where preserving biological control services is essential. Continued research on its integration with emerging pest management technologies will further solidify its position as a cornerstone of ecologically-based pest management strategies suited to 21st century agricultural challenges.
Diagram 1: Mechanism of Action and IPM Integration Pathways of this compound. This diagram illustrates the complex physiological targets of this compound in pest species and the resulting outcomes that make it valuable for integrated pest management programs.
Diagram 2: Decision Framework for this compound Use in IPM Programs. This workflow outlines the systematic process for implementing this compound within an integrated pest management context, emphasizing monitoring-based decision making and strategic application selection.
This compound, a highly oxidized tetranortriterpenoid belonging to the limonoid group, represents one of the most biologically active compounds isolated from neem seeds (Azadirachta indica). This complex molecule contains eight rings (five incorporating oxygen atoms), 16 chiral centers, and three quaternary carbon atoms, with functionalities including hydroxyl groups, enol ethers, acetals, hemiacetals, epoxides, and carboxylic acid esters [1] [2]. The structural complexity of this compound presents significant challenges for chemical synthesis, with the first total synthesis requiring 22 years and 71 steps, yielding a mere 0.00015% final output [3]. This inefficient synthesis makes extraction from natural sources the only viable method for obtaining this valuable compound.
Neem seeds contain a diverse array of bioactive compounds with demonstrated therapeutic value. The seeds typically contain 0.2% to 0.8% this compound by weight, along with other limonoids such as nimbin, nimbidin, salannin, and gedunin [1] [4]. These compounds contribute to neem's broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties [5]. The presence of these valuable compounds, combined with the waste generated by discarding approximately 50% of neem seeds, has stimulated significant research interest in developing efficient extraction and purification methodologies to maximize yield while maintaining bioactivity [6].
Table 1: Key Bioactive Compounds in Neem Seeds and Their Biological Activities
| Compound | Chemical Class | Biological Activities | Primary Location in Neem |
|---|---|---|---|
| This compound | Limonoid | Insecticidal, Antifeedant, Growth Regulator | Seeds (0.2-0.8% by weight) |
| Nimbin | Triterpenoid | Anti-inflammatory, Antipyretic, Antifungal | Seeds, Leaves |
| Nimbidin | Triterpenoid | Antiulcer, Antibacterial, Antifungal | Seeds |
| Salannin | Limonoid | Insect Antifeedant, Antimalarial | Seeds |
| Gedunin | Limonoid | Antimalarial, Antifungal, Anticancer | Seeds, Bark |
| Quercetin | Flavonoid | Antioxidant, Anti-inflammatory, Antibacterial | Leaves, Seeds |
Supercritical Fluid Extraction using carbon dioxide (SCF-CO₂) represents an advanced, environmentally friendly technique for isolating volatile compounds and bioactive constituents from neem seeds. This method leverages compressed carbon dioxide at temperatures and pressures exceeding its critical point (31.1°C, 73.8 bar), creating a supercritical state with enhanced solvating properties [4]. The SFE process offers significant advantages over conventional methods, including superior selectivity, minimal thermal degradation of heat-sensitive compounds, and elimination of toxic solvent residues. The extraction parameters must be carefully optimized, as temperature and pressure significantly influence both yield and composition of the extracted compounds.
Experimental protocols for SFE involve loading 300g of finely ground neem seed powder (32 mesh size) into an extraction vessel equipped with sintered metal plates at both ends. The system maintains precise temperature control using thermostat water circulators, while CO₂ is compressed to the desired pressure (typically 100-200 bar) using diaphragm compressors [4]. The optimal parameters identified through systematic investigation include a pressure of 100 bar and temperature of 40°C, which yielded 40 volatile compounds representing 92.39% of total volatiles, including valuable bioactive compounds such as Terpinen-4-ol, 1,2,4-Trithiolane, allyl isopropyl sulphide, and various sesquiterpenes [4]. Following extraction, the volatile fraction is partitioned through hydro-distillation and separated using chloroform, with the solvent removed using rotary evaporation and the resulting oil dried over anhydrous sodium sulfate.
Ultrasound-Assisted Extraction has emerged as a highly efficient method for intensifying the extraction of this compound from neem seed kernels. This technique employs ultrasonic transducers that generate high-frequency vibrations (typically 20-40 kHz), producing cavitation phenomena in the extraction medium [6]. The resultant cavitation bubbles collapse violently, generating localized temperatures up to 5000K and pressures exceeding 300MPa, which disrupt plant cell walls and enhance mass transfer of bioactive compounds into the solvent [6]. The UAE protocol demonstrates remarkable efficiency, achieving extraction yields up to 3.5 times higher than conventional stirred reactor methods while reducing extraction time by approximately 66%.
The standard UAE protocol involves pre-treatment of raw neem seeds through rinsing, soaking for 4-5 days in water, depulping, and drying at 40°C for five days [6]. The dried seeds are decoated using a mortar and pestle, and the kernels are ground to a fine powder. For extraction, a binary solvent system of ethanol and water (70:30 ratio) proves most effective, with solid-to-liquid ratio optimized at 1:15 [6]. Extraction is performed at 60% amplitude for 15 minutes, followed by concentration using rotary evaporation. For enhanced bioactivity and application, the concentrated this compound neem oil can be emulsified using natural gums (acacia or guar gum) at 20% amplitude for 5 minutes to form stable nanoemulsions suitable for agricultural applications [6].
Traditional solvent extraction methods remain widely used for this compound isolation, particularly in resource-limited settings. The patent literature describes a process beginning with defatted neem seed kernel powder extracted with a polar solvent such as methanol, ethanol, or acetone [7]. The extraction is typically performed at room temperature with continuous stirring for 8-12 hours, followed by filtration and concentration under reduced pressure at temperatures not exceeding 50°C to prevent this compound degradation [7]. The concentrated extract is then partitioned with a non-polar solvent like n-hexane to remove hydrophobic impurities, followed by further purification steps.
While conventional methods are technically simple and require minimal specialized equipment, they present several limitations, including higher solvent consumption, longer extraction times, and potential degradation of thermolabile compounds [4]. Additionally, these methods often yield extracts with lower concentrations of target compounds and higher levels of impurities, necessitating more extensive purification steps. The selection of extraction solvent significantly influences yield, with chloroform extracts demonstrating superior antioxidant activity compared to butanol, ethyl acetate, hexane, and methanol extracts in comparative studies [5].
Table 2: Comparison of Extraction Techniques for this compound from Neem Seeds
| Extraction Method | Optimal Parameters | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Supercritical Fluid Extraction | 100-200 bar, 40-60°C, CO₂ as solvent | 4.61-31.57 g/100g (material basis) [4] | No solvent residues, Selective extraction, Low thermal degradation | High equipment cost, Technical complexity, Limited scalability |
| Ultrasound-Assisted Extraction | 60% amplitude, 15 min, Ethanol:Water (70:30), Solid:Liquid 1:15 | 3.5x higher than conventional methods [6] | Reduced extraction time, Enhanced yield, Energy efficient | Potential radical formation, Limited penetration depth, Optimization complexity |
| Solvent Extraction | Methanol/Ethanol, 8-12 hours, Room temperature | Varies with seed quality and solvent | Simple equipment, Scalable, Low technical barrier | Solvent residues, Longer extraction time, Lower selectivity |
| Hydro-distillation | 9 hours, Continuous steam | 25 volatile compounds [4] | Simple setup, No organic solvents | Thermal degradation, Low efficiency, High energy consumption |
Purification of this compound from crude extracts employs a multi-step process to isolate the target compound from co-extracted lipids, pigments, and other limonoids. The patented purification method begins with crude neem seed extract obtained after solvent extraction and concentration [7]. The concentrated extract is sequentially treated with non-polar solvents (typically n-hexane) to remove hydrophobic impurities, followed by intermediate polarity solvents (such as dichloromethane) to extract this compound while leaving polar impurities in the residue [7]. The solvent selection is critical, with acetone proving effective for precipitating unwanted resins and waxes while maintaining this compound in solution.
The final purification stage involves chromatographic techniques, particularly column chromatography using silica gel with gradient elution of solvents of increasing polarity [7]. Fractions are collected and monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with this compound-containing pools combined and concentrated. The purified this compound can be obtained as a powder through careful crystallization or lyophilization. For enhanced stability in agricultural formulations, purified this compound can be complexed with emulsifiers including polysorbate 20 (Tween 20) and converted into storage-stable aqueous compositions [7]. These formulations maintain bioactivity while improving handling properties and facilitating application.
Stabilization of this compound presents significant challenges due to its sensitivity to environmental factors, particularly light and water, which cause degradation within approximately 100 hours under field conditions [1]. Effective stabilization strategies include the development of nanoemulsions using natural gums such as acacia and guar gum, which form protective matrices around this compound molecules [6]. These emulsion systems enhance stability while improving water dispersibility for agricultural applications. The emulsification process is optimized at 20% ultrasonic amplitude for 5 minutes, producing stable oil-in-water emulsions with droplet sizes suitable for foliar application.
Additional stabilization approaches described in patent literature include the incorporation of ultraviolet absorbers such as aminobenzoic acid derivatives, which reduce photodegradation during storage and field application [7]. The development of solid formulations, including wettable powders and soluble concentrates, further enhances storage stability by reducing hydrolytic degradation. Quality control measures for stabilized formulations include accelerated stability testing under elevated temperature and humidity conditions, with HPLC monitoring of this compound content over time to establish shelf-life parameters.
Comprehensive analysis of this compound and related compounds employs sophisticated chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) represents a cornerstone technique for profiling volatile compounds in neem extracts, utilizing non-polar capillary columns (e.g., TR 5MS, 30m × 0.25mm ID, 0.25μm film thickness) with temperature programming from 40°C to 250°C at 5°C/min [4] [8]. Helium serves as the carrier gas at optimized flow rates (1.0 mL/min), with mass detection covering 50-650 m/z range and compound identification through comparison with reference libraries (Wiley, NIST) [8]. This methodology enables identification of numerous bioactive compounds, including terpenoids, flavonoids, and sulfur-containing compounds responsible for neem's biological activities.
High-Performance Liquid Chromatography (HPLC) with ultraviolet or diode-array detection provides quantitative analysis of this compound and other non-volatile limonoids. Advanced techniques such as High-Performance Thin-Layer Chromatography (HPTLC) offer complementary analysis with faster sample processing [8]. For structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and stereochemistry. The analytical workflow typically begins with rapid TLC screening of fractions followed by quantitative HPLC analysis of promising samples, with structural confirmation through GC-MS and NMR for unidentified compounds.
Bioactivity assessment of this compound extracts encompasses multiple assays to confirm proposed mechanisms of action. Antioxidant activity evaluation employs established in vitro methods including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP), and total antioxidant capacity measurement [5]. Studies demonstrate that this compound and nimbolide exhibit concentration-dependent antiradical scavenging activity, with efficacy following the order: nimbolide > this compound > ascorbate [5]. These antioxidant properties contribute to chemopreventive effects observed in disease models, potentially through prevention of procarcinogen activation and oxidative DNA damage.
Insecticidal bioassays evaluate this compound's primary commercial application, assessing effects on insect growth, feeding behavior, and reproduction [1]. These studies confirm that this compound interferes with multiple insect pathways, acting as an insect growth regulator by antagonizing ecdysteroid and juvenile hormone activities, reducing secretion of prothoracicotropic hormone (PTTH) and allatotropins from the corpus cardiacum complex [1]. Additionally, the compound disrupts reproductive functions, causes feeding deterrence, and inhibits digestive enzymes, collectively contributing to its efficacy against over 200 insect species [1]. For agricultural applications, efficacy testing on target crops (e.g., fenugreek) demonstrates enhanced growth parameters and reduced pest damage, validating the practical utility of this compound-based biopesticides [6].
Table 3: Analytical Methods for this compound Characterization and Quantification
| Analytical Method | Application | Key Parameters | Sensitivity/LOD |
|---|---|---|---|
| GC-MS | Volatile compound profiling, Quality control | Column: TR-5MS (30m × 0.25mm), Temp: 40-250°C, Carrier: He (1.0 mL/min) | Detection limit: ~0.1 μg/g [4] |
| HPLC-DAD/UV | This compound quantification, Purity assessment | Reverse-phase C18 column, Mobile phase: Acetonitrile-Water, Detection: 210-220 nm | Varies with standards and detection |
| HPTLC | Rapid screening, Fingerprint analysis | Silica gel plates, Multiple mobile phases, Derivatization reagents | Visual detection at μg levels [8] |
| NMR Spectroscopy | Structural elucidation, Stereochemistry | ¹H NMR (400-600 MHz), ¹³C NMR, 2D techniques (COSY, NOESY) | Structure confirmation at mg scale |
This compound's unique properties support diverse applications across multiple sectors. In agriculture, it serves as a cornerstone of organic farming and integrated pest management (IPM) programs, with demonstrated efficacy against aphids, beetles, caterpillars, and other destructive insects [9]. Farmers report approximately 70% reduction in pest populations within two weeks of application, with minimal impact on beneficial insects [9]. Seed treatment applications, where seeds are coated with this compound before planting, provide early-stage protection and can reduce pest damage by up to 50%, establishing healthier seedlings and improving crop yields [9]. The compound's multiple modes of action, including growth regulation, feeding deterrence, and reproductive disruption, reduce the likelihood of resistance development compared to single-mode synthetic insecticides.
In the pharmaceutical and cosmetic sectors, this compound and other neem-derived compounds show significant promise. Research has revealed their anti-inflammatory properties through regulation of proinflammatory enzyme activities including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [5]. Anticancer activity occurs through modulation of various molecular pathways including p53, pTEN, NF-κB, PI3K/Akt, Bcl-2, and VEGF [5]. Additionally, antimicrobial properties support applications in natural skincare products for treating acne, fungal infections, and hyperpigmentation, while wound healing capabilities assist in treating burns and abrasions [6]. The favorable safety profile of neem extracts, with LD₅₀ in rats exceeding 3,540 mg/kg (practically non-toxic), further supports their application in consumer products [1].
Future research directions in neem seed extraction and this compound application focus on enhancing efficiency and expanding utility. Genetic and metabolic engineering approaches seek to elucidate the complete biosynthetic pathway of this compound, with recent transcriptomic and genomic studies identifying candidate genes encoding enzymes involved in terpenoid precursor synthesis, cyclization, and modification [3]. This knowledge enables potential metabolic engineering of microbial systems or neem tissue cultures for enhanced this compound production, circumventing the challenges associated with chemical synthesis or variable natural extraction yields.
Formulation innovations represent another active research frontier, with nanoemulsions and microencapsulation technologies improving stability, bioavailability, and controlled release of this compound [6]. By 2025, sophisticated delivery systems including nano-formulations are expected to enhance efficacy and reduce application frequency in agricultural settings [9]. Additionally, synergistic combinations with other biopesticides or conventional insecticides offer opportunities for reduced chemical loads while maintaining efficacy, as demonstrated by the synergistic effect observed between this compound and the biopesticide Beauveria bassiana [1]. These advanced approaches address key challenges in this compound utilization, particularly its environmental lability (degrading within 100 hours when exposed to light and water) and variability in natural source material [1].
The extraction and purification of this compound from neem seeds represents a rapidly advancing field with significant implications for sustainable agriculture, pharmaceutical development, and cosmetic applications. The continued refinement of extraction methodologies, particularly supercritical fluid and ultrasound-assisted techniques, demonstrates progressive improvements in efficiency, yield, and environmental compatibility. Meanwhile, advances in analytical techniques provide deeper insights into the complex chemistry of neem-derived compounds and their multifaceted biological activities. As research progresses, the integration of genomic approaches with traditional phytochemical methods promises to unlock further potential in this versatile natural resource, addressing growing global demand for effective, eco-friendly alternatives to synthetic compounds across multiple industries.
A systematic approach is required to overcome low yields. The following workflow outlines the key stages for investigation and optimization.
The choice of starting plant material and the type of in vitro culture established are fundamental to achieving high yields.
Elicitors are compounds that trigger stress responses, leading to enhanced production of secondary metabolites.
| Elicitor | Optimal Concentration | Optimal Duration | Effect on this compound |
|---|---|---|---|
| Yeast Extract | 25 mg/L | 4 days | Production: 219.78 mg/L [3] |
| Yeast Extract | 245 mg/L (predicted) | 2 days | Accumulation (predicted): 13.61 mg/g DW [3] |
| Salicylic Acid | Information missing | Information missing | ~9-fold increase in hairy roots [2] |
| Jasmonic Acid | Information missing | Information missing | ~6-fold increase in hairy roots [2] |
Controlling the cultivation environment and nutrient supply is crucial, especially for scale-up.
Q1: Why is cell culture preferred over direct extraction from neem seeds for this compound production? Cell culture offers several advantages: it ensures a consistent and reliable supply independent of seasonal, geographical, and climatic variations [1] [5]. It avoids the problems of genetic heterogeneity in neem trees and the rapid degradation of this compound in stored seeds [1]. Furthermore, it eliminates the risk of contamination with carcinogenic aflatoxins that can occur in improperly stored seeds [5] [6].
Q2: What are the common reasons for the instability of this compound in formulations? The primary reason is the degradation of this compound upon exposure to sunlight (UV radiation) [5]. Typically, crude extracts can lose activity within 8 days if unprotected. Solutions include formulating the product with UV screens or sunscreens, which can extend its field effectiveness to 2-3 weeks. The compound is also sensitive to high temperatures and must be stored in cool, shaded conditions [5].
Q3: Beyond elicitation, what other strategies can boost this compound production?
Q4: How can I predict and model the optimal conditions for my culture system? Response Surface Methodology (RSM) is a powerful statistical and mathematical tool for optimizing complex processes. It can model and predict the interactive effects of multiple factors (like elicitor concentration and time) on this compound yield, reducing the number of experiments needed to find optimal conditions [3].
| Extraction Method | Optimal pH | Optimal Solvent / Medium | Key Operational Parameters | Target Output / Yield | Source Compound |
|---|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | 4.35 [1] [2] | Hydroalcoholic medium [1] [2] | Voltage: 69.22 V; Time: 6.89 min [1] [2] | 37.5 μg/g of pretreated seed [1] [2] | Neem Seeds [1] [2] |
| Ultrasound-Assisted Extraction (UAE) | Information not specified in search results | Binary solvent (specifics not detailed) [3] | Optimized using RSM and Box-Behnken Design for solid-liquid ratio, time, amplitude, and solvent ratio [3] | Process effectiveness (mg/unit energy) [3] | Neem Seed Kernels [3] |
| Conventional Solvent Extraction | Information not specified in search results | High Polar Solvents (e.g., Methanol, Water): Better for total phenolic content and overall antioxidants [4]. Low Polar Solvents (e.g., Ethyl Acetate, Chloroform): Better for total flavonoid content [4]. | Maceration [4] | Varies by target compound (phenolics vs. flavonoids) [4] | Neem Leaves [4] |
Here are the detailed methodologies for the key extraction techniques referenced in the table.
This protocol is designed for extracting azadirachtin from neem seeds.
This protocol outlines the general approach for extracting this compound from neem seed kernels using ultrasound.
The workflow for these optimization processes can be summarized as follows:
Q1: Why is pH so critical in this compound extraction, and why is a slightly acidic pH recommended? While the exact mechanistic studies were outside the scope of the provided articles, pH is a fundamental parameter in extraction. A slightly acidic pH (around 4.35) can influence the stability of the target compound and the interaction between the solvent and the plant matrix. This compound is a complex molecule that may be more stable or have higher solubility in mildly acidic conditions, preventing its degradation during the microwave-assisted process [1].
Q2: I'm getting low yields even when following these protocols. What could be wrong? Low yields can stem from several factors not directly captured in the final optimized parameters:
Q3: How do I choose between MAE, UAE, and conventional methods? The choice involves a trade-off between efficiency, cost, and project goals.
Q4: The optimal solvent seems to depend on what I want to extract. Can you clarify? Absolutely. The "optimal" solvent is not universal; it depends on the chemical nature of your target compounds.
Which elicitors are most effective for boosting azadirachtin? Both biotic and abiotic elicitors can be highly effective. Research shows that Salicylic Acid (SA), Methyl Jasmonate (MeJA), and Yeast Extract are among the most potent. The optimal choice can depend on your specific cell line and culture conditions [1] [2].
What is a typical effective concentration range for these elicitors? Elicitor concentration is critical. The table below summarizes effective ranges from recent studies. Note that effectiveness is also dependent on exposure time.
| Elicitor | Effective Concentration Range | Key Findings & Optimal Conditions | | :--- | :--- | :--- | | Salicylic Acid (SA) | 0.75 mM | Achieved the highest this compound content (0.1268 g/g DCW) with a 6-day incubation [1]. | | Yeast Extract | 25 - 245 mg/L | 25 mg/L for 2 days boosted accumulation; 245 mg/L for 2 days predicted for highest production. Higher concentrations (100 mg/L) favored biomass [2]. | | Methyl Jasmonate (MeJA) | 50 - 200 µM | Effectively enhances secondary metabolite production in various plant cell cultures; optimal concentration is system-dependent [3]. | | Cadmium Chloride | 0.1 mM | Primarily enhanced dry cell weight when incubated for 12 days [1]. |
When should I add the elicitor to my cell culture? The timing of elicitor addition is crucial for maximizing production without overly compromising cell growth. A common and effective strategy is to add the elicitor during the late exponential or early stationary phase of cell growth. For a 12-day subculture cycle, this is often around day 8 [2].
My cells are producing more biomass but less this compound. What's wrong? This is a common scenario where culture conditions favor growth over secondary metabolite production. To shift the balance, consider:
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol is based on the study that reported very high this compound content [1].
This protocol outlines a method optimized using Response Surface Methodology (RSM) [2].
For bioreactor scale-up, a model-based feeding strategy can significantly improve yields [5].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low this compound Yield Post-Elicitation | Suboptimal elicitor concentration or exposure time | Perform a dose-response and time-course experiment [1] [2]. |
| Cell line with low biosynthetic potential | Screen different explant sources or cell lines; redifferentiated cultures often yield more [4]. | |
| High Cell Mortality After Elicitation | Elicitor concentration is too high or cytotoxic | Reduce elicitor concentration or shorten exposure time. Test a different, less harsh elicitor [1]. |
| Inconsistent Results Between Batches | Genetic heterogeneity of initial explants | Develop and use a standardized, well-characterized cell line [4]. |
| Slight variations in culture conditions | Strictly control inoculum size, medium pH, and environmental factors [2] [3]. |
The following diagram illustrates a logical workflow for systematically testing and applying elicitors in your experiments.
The table below summarizes core optimization strategies and their outcomes from recent research to help you benchmark your experiments.
| Optimization Strategy | Culture System | Key Factors Optimized | Reported Azadirachtin Yield | Citation |
|---|---|---|---|---|
| Statistical Media Optimization | Hairy Root Culture | Sucrose, Potassium phosphate, Potassium nitrate, Magnesium sulfate | 73.84 mg/L (68% increase) | [1] |
| Statistical Media Optimization | Cell Suspension Culture | Glucose, Nitrate, Phosphate, Inoculum level | 11.12 mg/L | [2] |
| Explant & Culture Selection | In Vitro Redifferentiated Callus (Zygotic Embryo) | Explant type, Cell differentiation status | 2.33 mg/g Dry Weight | [3] |
Here are the methodologies for the two primary statistical optimization approaches.
This protocol is adapted from the study that achieved a 68% increase in this compound production [1].
Culture Initiation:
Statistical Optimization Steps:
This protocol is for optimizing this compound production in cell suspension cultures [2].
Culture Initiation:
Statistical Optimization Steps:
Problem: Low biomass growth and this compound yield in suspension cultures.
Problem: Inconsistent or low this compound production in callus cultures.
The diagram below outlines a logical pathway for planning and executing a statistical optimization experiment for this compound fermentation.
From the research, focusing on these areas is critical for enhancing this compound production:
This compound is known to break down under various environmental conditions. The key factors influencing its stability during storage are well-established in the scientific literature, though the most recent studies I found are from several years ago.
The table below summarizes the primary factors that cause this compound to degrade:
| Factor | Effect on Stability | Key Findings |
|---|---|---|
| Light [1] [2] [3] | High degradation | Degrades rapidly in UV light and daylight; more stable in dark conditions. [1] [4] |
| Temperature [1] [4] | High degradation | Higher temperatures (40-70°C) significantly increase degradation rate; activation energy is 75±9 kJ/mol. [1] |
| pH [1] | Medium degradation | Unstable in both highly acidic (pH 2) and alkaline (pH 8) conditions; most stable at pH 4-5. [1] |
| Storage Time [4] | Medium degradation | Concentration decreases over time on treated surfaces (e.g., seeds); slower degradation in dark storage. [4] |
| Oxygen & Solvents [2] | Contributes to degradation | Formulations without protic solvents and those that create protective microemulsions show better stability. [2] |
Based on the identified factors, here are the primary recommended strategies to enhance this compound's shelf life in a research setting.
For researchers needing to verify the stability of their own this compound samples or test new formulations, the following workflow outlines a general approach. Note that specific protocols (e.g., exact HPLC-MS settings) should be sourced from current, validated laboratory methods.
Workflow for Testing this compound Stability
It's important to note that the quantitative data on degradation rates (e.g., half-lives at specific temperatures) and the precise structure of all degradation products are highly dependent on the specific formulation and environmental conditions. The most critical limitation for your project is that the foundational studies on degradation kinetics are from 2004 [1] [6], and the search results do not contain more recent breakthroughs in stabilization technology.
Q: What is the most effective method to induce hairy roots and optimize media for high azadirachtin yield?
The key to high this compound production lies in successfully inducing hairy roots and systematically optimizing the culture medium. Below is a summary of the most effective protocols.
| Optimization Factor | Recommended Protocol | Key Findings & Outcomes |
|---|---|---|
| General Media Comparison | Test Ohyama & Nitsch (ON), Gamborg's (B5), Murashige & Skoog (MS) basal media [1]. | Ohyama & Nitsch (ON) medium found superior for this compound yield [1] [2]. |
| Hairy Root Induction | Use Agrobacterium rhizogenes (e.g., LBA 920, A4, K599). Infect leaf explants; culture on hormone-free medium [3] [4]. | Provides a stable, hormone-independent system for metabolite production [3]. |
| Enhanced Production Medium | Use a modified Murashige and Skoog (MM2) medium, supplemented with 1.0 mg/L IAA, 0.025 mg/L GA₃ (added on day 15) [4]. | Significantly boosts this compound production to 113 mg/L in shake flasks [4]. |
| Elicitation | Add elicitors on day 15 of the culture cycle [1] [4]. | Drastically increases this compound content:
The experimental workflow for establishing and optimizing hairy root cultures is summarized in the diagram below.
Q: My hairy root cultures are growing poorly or producing low this compound. What could be wrong?
Here are solutions to common problems encountered during culture:
| Problem | Possible Causes | Solutions & Recommendations |
|---|
| Low Hairy Root Induction Rate | Non-optimal bacterial strain, explant type, or co-cultivation conditions [3]. | - Bacterial Strain: Test LBA 9402, A4, or K599 [3].
Q: How can I successfully scale up hairy root cultures from shake flasks to bioreactors?
Scaling up is a critical bottleneck. The table below compares performance in different bioreactor configurations.
| Bioreactor Configuration | Key Feature | Reported Performance (this compound) | Reference |
|---|---|---|---|
| Modified Bubble Column | Polyurethane foam (PUF) discs as root support [5]. | Volumetric productivity: 1.14 mg L⁻¹ day⁻¹ [5]. | [5] |
| Modified Stirred Tank | Polyurethane foam (PUF) as root support [4]. | Volumetric productivity: 3.89 mg L⁻¹ day⁻¹ [4]. | [4] |
| Nutrient Mist Bioreactor | Aerosol delivery of nutrient medium [5]. | Suitable for scale-up; detailed performance data in primary source [5]. | [5] |
The primary challenge in a bioreactor is overcoming oxygen transfer limitations. The following diagram illustrates the interconnected strategies to address this.
Emerging technologies like CRISPR/Cas-based genome editing and artificial intelligence-driven modeling (e.g., ANFIS, ANN) are being explored to further optimize hairy root systems and metabolic pathways for unprecedented yields [3] [7].
Q1: What are the primary sources of interference in azadirachtin analysis?
Q2: Which part of the neem plant is best for this compound analysis?
Q3: My this compound yields are low and inconsistent. What could be the cause?
The table below summarizes specific problems, their likely causes, and recommended solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Purity (Low A260/A280 ratio) | Polyphenol/polysaccharide contamination [1] | Sorbitol Wash: Incorporate multiple wash cycles with a sorbitol wash buffer during initial tissue homogenization [1]. |
| Low Analytical Recovery | Inefficient cleanup; analyte loss [2] | Online SPE: Implement an automated online Solid-Phase Extraction system for superior and reproducible cleanup prior to LC-MS [2]. |
| Poor Chromatography (Broad Peaks, Shoulders) | Matrix effects; column contamination [2] | Enhanced Separation: Use a C18 column with a mobile phase containing a volatile salt (e.g., 10 µM sodium acetate) to improve peak shape [2]. |
| Inconsistent Quantification | Co-eluting interferences; ion suppression in MS [2] | Selective Detection: Use LC-Q-TOF-MS for accurate mass measurement, which helps distinguish azadirachtins from isobaric interferences [2]. |
Here are two optimized protocols for sample preparation and analysis.
This protocol is crucial for genomic studies where metabolite interference is a major hurdle [1].
This protocol consistently yields high-quality DNA with an A260/A280 ratio of ~1.8, suitable for downstream applications like PCR and SSR marker analysis [1].
This advanced analytical method provides high sensitivity and automated cleanup for precise quantification of multiple azadirachtins [2].
This validated method shows excellent recovery (82.0–102.8%), linearity (r² ≥ 0.9991), and low LODs (0.34–0.76 ng mL⁻¹), making it a powerful tool for quality control [2].
The following diagrams outline the logical flow for the two key protocols described above.
Here are the primary challenges in scaling up azadirachtin production, along with methodologies to address them.
| Challenge | Underlying Cause & Impact | Proposed Solutions & Experimental Protocols |
|---|
| Inconsistent Raw Material Quality [1] [2] | Cause: High genetic heterozygosity in neem (out-breeding nature) and varying this compound content (0.3-0.5% dry weight in seeds) [3]. Impact: Unpredictable yield and quality in extracts. | Source Control: Establish seeds from controlled, genetically similar orchards. Pre-processing Analysis: Implement strict QC: reject moldy seeds; dry seeds in shade (3-7 days) [4]. | | Low & Variable Extraction Yield [1] [5] | Cause: Inefficient release from plant matrix. Average industrial extraction efficiency is ~2.4% from seed kernels [5]. Impact: High production cost, unreliable supply. | Protocol - Solvent Extraction:
For researchers aiming to systematically overcome these challenges, the following workflows outline the path from gene discovery to stable product formulation.
Diagram: this compound Biosynthesis Gene Discovery Pipeline
Diagram: this compound Production & Stabilization Workflow
For researchers looking to replicate or build upon foundational work, here are detailed protocols for two critical experiments referenced in the guides.
1. Protocol for Establishing High-Yield In Vitro Cultures [2]
2. Protocol for Mining Biosynthesis Genes via Transcriptomics [8]
FAQ 1: What are the most effective strategies to enhance azadirachtin yield in Azadirachta indica cell cultures? Elicitation is a highly effective strategy. The table below summarizes optimized conditions from key studies.
Table: Optimized Elicitor Conditions for this compound Enhancement | Elicitor | Optimal Concentration | Exposure Time | Key Findings & Protocol | | :--- | :--- | :--- | :--- | | Chitosan [1] | Optimized via RSM | Optimized via RSM | Significantly increased this compound, mevalonic acid, and squalene; enhanced expression of SQS1 and MOF1 genes [1]. | | Methyl Jasmonate (MeJ) [1] | Concentration-dependent | Specific timing required | Acts as a signal transducer for secondary metabolism; optimal concentration is crucial to avoid inhibition [1]. | | Salicylic Acid [1] | Powerful elicitor | - | Highlighted as a particularly effective elicitor for boosting this compound production in neem cell culture [1]. | | Precursors [1] | - | - | Exogenous addition in the growth medium can enhance in vitro this compound production [1]. |
Experimental Protocol: Statistical Elicitor Optimization [1]
FAQ 2: Which bioreactor type is best for shear-sensitive cultures like hairy roots? Hairy roots and shear-sensitive cells require bioreactors that minimize mechanical stress. The following table compares systems used for similar plant cultures.
Table: Bioreactor Comparison for Shear-Sensitive Cultures | Bioreactor Type | Key Feature | Application Example | Performance Outcome | | :--- | :--- | :--- | :--- | | Nutrient Sprinkle Bioreactor (NSB) [2] | Gentle nutrient mist or spray penetrates root matrix without shear damage. | Rhaponticum carthamoides transformed roots [2]. | Achieved the highest dry biomass (22.2 g/L) and peak amount of target metabolites (Caffeoylquinic Acids, 544.5 mg/L) [2]. | | Nutrient Mist Bioreactor [3] | Nano-size nutrient mist particles penetrate the inner core of the root matrix. | Azadirachta indica hairy roots [3]. | Facilitated uniform growth and high-density cultivation of hairy roots [3]. | | Modified Stirred Tank [3] | Agitation system modified to reduce shear forces (e.g., using paddle impellers). | Azadirachta indica hairy roots [3]. | Used for cultivation and scale-up studies for this compound production [3]. | | Packed-Bed Bioreactor [4] | Cells immobilized in a solid matrix (e.g., alginate beads) are protected from fluid shear. | Actinobacillus succinogenes for succinic acid production [4]. | Enabled continuous operation with high productivity and cell reusability [4]. |
FAQ 3: How can I optimize the culture medium for better biomass accumulation? Using statistical design to optimize the medium composition is highly effective. Experimental Protocol: Statistical Medium Optimization [1]
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low biomass yield | Suboptimal medium, poor mass transfer, shear stress from agitation [5] [3]. | Optimize medium using statistical designs [1]. Switch to a shear-reducing bioreactor (e.g., NSB, airlift) [2] [5]. |
| Low this compound production | Lack of differentiation, absence of elicitation, degradation during process [3]. | Use differentiated tissue (hairy roots) [3]. Implement an elicitation strategy [1]. |
| Inconsistent results between batches | Uncontrolled variables, genetic instability of cell line, inconsistent inoculation [3]. | Use a genetically stable elite cell line [3]. Strictly standardize protocols and culture conditions. Employ statistical design for robust process setup [1]. |
The following diagram outlines a logical workflow for troubleshooting and optimizing your bioprocess, integrating the strategies discussed above.
The following tables summarize the toxicity of Azadirachtin and Pyriproxyfen across different species, based on the experimental data from the search results.
| Species | Toxicity Measure | This compound | Pyriproxyfen | Experimental Context & Key Findings |
|---|---|---|---|---|
| Rat (Mammalian) | Acute Oral LD₅₀ | > 5,000 mg/kg [1] | Information missing | This compound showed no signs of acute toxicity or death at this dose [1]. |
| Rat (Mammalian) | Subchronic Oral Toxicity (90-day) | NOAEL: 1,500 mg/kg/day [1] | Information missing | In a 90-day study, this compound did not cause mortality but led to dose-dependent aggressiveness and changes in liver and thyroid glands at 3,000 and 6,000 mg/kg/day [1]. |
| Rat Hepatocytes (In Vitro) | Cytotoxicity, Apoptosis, DNA Damage | Information missing | Metabolites showed higher toxicity potential than parent compound [2] | A study on rat liver cells indicated that Pyriproxyfen metabolites may pose a greater risk [2]. |
| *Eretmocerus mundus* (Parasitoid Wasp) | Adult Survival (Max Field Rate) | Toxic (Reduced survival) [3] | Highly Toxic (Most toxic to adults) [3] | Both insecticides were toxic to this beneficial insect. Pyriproxyfen was the most harmful to adult survival [3]. |
| *Eretmocerus mundus* (Parasitoid Wasp) | Sublethal Effects (e.g., on reproduction) | Disrupted progeny sex ratio and longevity [3] | Harmful to reproductive capacity [3] | Both insecticides caused significant sublethal effects on the survivors [3]. |
| *Chrysoperla carnea* (Lacewing) | Side-effects on Predators | Harmless [4] | Harmless [4] | In a laboratory study, both were found to be safe for this beneficial predator [4]. |
| *Opius concolor* (Parasitoid) | Side-effects on Parasitoids | Reduced progeny size and adult reproductive parameters [4] | Harmless [4] | This compound showed toxicity to this parasitoid, while Pyriproxyfen did not [4]. |
| *Daphnia pulex* (Water Flea) | 48-hr LC₅₀ | 0.57 - 0.68 mg/L (formulation-dependent) [5] | Information missing | Commercial this compound formulations (Azatin, Neemix) showed acute toxicity to this aquatic invertebrate [5]. |
| *Danio rerio* (Zebrafish) | 96-hr LC₅₀ | > 4,000 mg/L (green callus extract) [5] | > 1.5 mg/L (above water solubility) [6] | This compound extract was considered non-toxic. Pyriproxyfen's LC₅₀ is above its solubility limit, limiting acute toxicity, but it causes tissue damage [5] [6]. |
For researchers looking to replicate or understand the context of the data, here are the methodologies from key studies.
This study assessed the lethal and sublethal effects of insecticides on pupae and adults of Eretmocerus mundus [3].
This laboratory study evaluated the impact of insecticides on various predators and parasitoids using multiple application techniques [4].
This study investigated the effects of acute exposure to Pyriproxyfen on adult zebrafish [6].
The diagrams below illustrate the core mechanisms and experimental findings for these two insecticides.
| Feature | This compound | Neonicotinoids (e.g., Acetamiprid) |
|---|---|---|
| Origin & Classification | Botanical insecticide (tetranortriterpenoid) from the Neem tree (Azadirachta indica) [1] [2] [3] | Synthetic, neuro-active insecticides chemically similar to nicotine [4] [5] [6] |
| Primary Mode of Action | Multiple, complex modes: potent feeding deterrent, growth disruptor (interferes with molting hormone ecdysone), and oviposition deterrent [7] [2] [3] | Agonists of nicotinic acetylcholine receptors (nAChRs) in the central nervous system, causing excitation, paralysis, and death [4] [5] [6] |
| Toxicity to Mammals & Vertebrates | Very low toxicity; considered safe for humans, birds, and livestock [2] [3] | Selectively toxic to insects, but chronic exposure risks to mammals are under review; some metabolites may be more toxic [4] [6] |
| Environmental Persistence | Rapidly decomposes (low residual power) in sunlight and environment [2] [8] | Systemic and persistent; can contaminate water and persist in soil and plants [5] |
| Impact on Beneficial Insects (Experimental Data on E. mundus) | Toxic, with significant sublethal effects. Disrupted adult emergence, reproductive capacity, and progeny longevity [9] [7]. Caused antifeeding effect in stingless bees [8]. | Toxic, with significant sublethal effects. Reduced adult survival and reproductive capacity [9] [7]. Implicated in sublethal harm to bees (impaired learning, foraging) [5] [6]. |
A 2018 study in Chemosphere provides crucial experimental data comparing the effects of this compound, pyriproxyfen (a biorational IGR), and acetamiprid (a neonicotinoid) on the beneficial parasitoid Eretmocerus mundus [9] [7].
Methodology Summary:
Key Quantitative Findings:
The following diagram illustrates the experimental workflow and the key effects measured on the different life stages of the parasitoid.
The following tables consolidate quantitative data from studies conducted in different regions.
Table 1: this compound Content Variability in Indian Neem Provenances [1]
| Parameter | Range or Value Among 43 Provenances |
|---|---|
| This compound A | 556.9 - 3,030.8 mg per kg of kernel |
| This compound B | 43.1 - 590.6 mg per kg of kernel |
| Total this compound (A+B) | Wide significant variations reported |
| A:B Ratio | Significant variations reported |
| Oil Content | Significant variations reported |
This study highlighted that individual genetic differences were a major source of this variability, as significant differences were found even among individual trees within the same provenance [1].
Table 2: Seed Yield and this compound in Chinese Ecosystems [2]
| Ecosystem Type | Seed Yield (kg ha⁻¹) | This compound Content (mg g⁻¹ of kernel) |
|---|---|---|
| Tropical Sub-humid (Yuanyang) | 1,763.4 | 4.9 |
| Tropical Semi-arid (Gejiu) | 1,642.6 | 5.4 |
| Subtropical Semi-arid (Yuanjiang) | 1,116.7 | 5.3 |
| Subtropical Arid (Yuanmou) | 748.7 | 4.8 |
This study concluded that the ecosystem had a more pronounced effect on seed yield than on the this compound content itself. Trees in tropical and more humid regions generally produced higher seed yields [2].
The methodologies from the cited studies are detailed below to ensure experimental reproducibility.
The relationship between this compound levels and influencing factors is complex. The following diagram synthesizes the key relationships identified in the research:
The interplay between these factors can be summarized as:
For drug development and agricultural applications, these findings suggest that selecting high-yielding neem varieties requires a dual approach:
Experimental studies highlight how azadirachtin's efficacy differs from that of synthetic insecticides. It often acts more slowly as a growth disruptor rather than a direct toxin.
| Compound | Tested Organism | Key Efficacy Findings | Experimental Protocol Summary |
|---|
| This compound [1] | Spodoptera frugiperda (Fall Armyworm) larvae | - 96.7% mortality after 120 hours
For researchers looking to replicate or build upon efficacy studies, here is a more detailed breakdown of a standard laboratory bioassay, as used in the data above [1].
Workflow Steps:
This compound's primary action is as an ecdysone blocker, disrupting the insect endocrine system, unlike synthetic neurotoxins.
Key Pathway Disruptions:
The distinct modes of action and chemical nature of this compound translate directly into different risk profiles.
| Assessment Area | This compound | Synthetic Pesticides |
|---|---|---|
| Human Health Risks | Considered very safe for humans; US EPA exempts from residue tolerance requirements on food crops when used as directed [5]. Minimal risk of acute poisoning [3]. | Associated with severe acute poisonings and chronic health issues in agricultural workers, including certain cancers, neurological disorders (e.g., Parkinson's), and DNA damage [6] [7]. |
| Ecotoxicity | Low to moderate. Generally safe for beneficial insects like bees and parasitoids, but toxic to fish and other aquatic life [5] [3]. Its rapid breakdown minimizes long-term exposure. | High, broad-spectrum. Toxic to a wide range of non-target organisms, including pollinators, birds, and aquatic life, contributing to biodiversity loss [2] [7]. |
| Resistance Development | Lower risk due to multiple, complex modes of action (antifeedant, growth regulator). However, resistance is still possible with continuous use [3]. | High risk. Intensive use of single-site-of-action chemicals exerts strong selection pressure, leading to rapid pest resistance [3]. |
While this compound is a promising tool, research continues to address its limitations and enhance its efficacy [3]:
The table below summarizes key evidence of resistance development across various insect species.
| Insect Species | Resistance Level/Strain | Key Findings | Context & Notes |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Laboratory-selected strain (AZ-R) | Resistance developed slowly over 5 years of continuous selection, with a 20-fold increase in resistance [1]. | First well-documented case of successful laboratory resistance selection; suggests a complex, polygenic basis [1]. |
| Oedaleus asiaticus (Mongolian Grasshopper) | Field populations from Inner Mongolia | All six field populations tested remained susceptible to this compound, despite low-level resistance to other insecticides [2]. | Indicates that this compound remains a effective control option in these field conditions [2]. |
| Myzus persicae (Green Peach Aphid) | Laboratory-selected strain | A 9-fold increase in resistance after nine generations using pure neem oil, but no resistance developed with refined neem seed extracts [1]. | Highlights that resistance risk can vary with product formulation and purity [1]. |
For researchers, standard bioassay methods are crucial for monitoring and characterizing resistance.
This method is suitable for foliage-feeding insects like Oedaleus asiaticus.
This method is ideal for insects reared on artificial diet, allowing for precise oral dosing.
The complex mode of action of this compound makes resistance multifaceted. The primary documented mechanism is metabolic detoxification.
Metabolic Resistance: This is the most documented and significant mechanism. It involves the overproduction or enhanced activity of detoxification enzymes that break down this compound before it can act on its targets [2] [3]. Research on the Mongolian grasshopper found that elevated cytochrome P450 monooxygenase (P450) activity had a strong positive correlation with tolerance to this compound, indicating its key role in metabolizing the compound [2].
Target-Site Resistance: While not yet conclusively proven for this compound, this is a theoretically possible mechanism. This compound has multiple physiological targets, including endocrine disruption (inhibition of ecdysone and juvenile hormone pathways) and induction of apoptosis in tissues like imaginal discs [1] [4]. Resistance could potentially arise from mutations in proteins involved in these complex signaling pathways, such as PTTH (prothoracicotropic hormone) or elements of the PI3K-AKT-TOR pathway, reducing the insect's sensitivity [1].
The table below compares this compound's resistance profile with other common insecticide classes.
| Insecticide Class | Common Resistance Mechanisms | Reported Cases of Resistance | Key Notes |
|---|---|---|---|
| This compound (Botanical) | Metabolic (P450s [2]), potential target-site [1] | Rare in the field, documented in lab strains [1] [2] [5] | Complex mode of action may delay resistance. Cross-resistance is not widely reported. |
| Pyrethroids (Synthetic) | Target-site (kdr mutations), Metabolic (P450s, esterases) [3] | Very Widespread (e.g., in mosquitoes, moths) [2] [3] | Rapid evolution of resistance due to single-site target and heavy use. |
| Organophosphates & Carbamates | Target-site (AChE mutation), Metabolic (esterases) [3] | Very Widespread [3] | |
| Bacillus thuringiensis (Bt) | Target-site (receptor mutations), Altered proteases [5] | Documented in at least 27 pest species [5] | Resistance can evolve quickly, especially in Lepidopteran pests. |
Based on the current evidence, here is a summary for research and development professionals:
The table below summarizes the core characteristics, performance metrics, and applicable standards of four key analytical techniques for azadirachtin.
| Method | Core Principle & Description | Key Validated Performance Data | Applicable Standards & Guidelines |
|---|
| HPLC-UV [1] | Separation with HPLC and detection via Ultraviolet light absorption. | Linearity: ( r^2 > 0.999 ) (5.0–60.0 μg/mL for AZ-A, 2.5–50.0 μg/mL for AZ-B) [1] LOD: 25 ng/mL (kernels), 0.10 μg/mL (oil) [1] LOQ: 1.5 μg/mL [1] | ICH Q2(R1) [2] | | UV-Spectrophotometry [2] | Measures ultraviolet light absorption by the compound at a specific wavelength (( \lambda_{max} = 206 ) nm). | Linearity: 5-25 μg/mL [2] LOD: 1.20 μg/mL [2] LOQ: 3.63 μg/mL [2] Recovery: 100-111% [2] Precision: %RSD <2% [2] | ICH Q2(R1) [2] | | Online SPE-LC-Q-TOF-MS [3] | Automated online Solid-Phase Extraction cleanup coupled with high-resolution LC and Quadrupole-Time-of-Flight Mass Spectrometry. | Linearity: ( r^2 \geq 0.9991 ) for 5 azadirachtins [3] LOD: 0.34 to 0.76 ng/mL [3] Recovery: 82.0–102.8% [3] Precision: %RSD 0.83–4.83% [3] | ICH Q2(R1) | | LC-Q-Orbitrap-MS [4] | Liquid Chromatography coupled to a high-resolution Orbitrap Mass Spectrometer for accurate mass detection. | Linearity: ( R^2 > 0.95 ) for multiple biopesticides [4] Recovery: 50.1% to 120.5% [4] LOQ: 500 μg/kg (for honey matrix) [4] | ICH Q2(R1) |
Here is a deeper dive into the methodologies and context behind the data presented above.
The following diagram illustrates the general workflow for developing and validating an analytical method, integrating elements from the reviewed studies and quality standards [5].
The table below summarizes key experimental findings on the toxicity of Azadirachtin and B. bassiana mixtures against different insect pests.
| Target Pest | Optimal Ratio (this compound : B. bassiana) | Co-Toxicity Coefficient (CTC) | Biological Observation | Experimental Context | Source |
|---|---|---|---|---|---|
| Trialeurodes vaporariorum (Whitefly) | 9:1, 4:1, 1:1, 1:4, 1:9 | CTC > 120 (indicating synergism) | Significantly higher insecticidal effect than individual agents. | Laboratory bioassays on 3rd-instar nymphs. | [1] |
| Bemisia tabaci (Whitefly) | Not Specified (Compatible) | Not Specified | Effective control of whitefly on eggplant; neem had minimal negative effect on fungal growth. | Laboratory and field conditions. | [2] |
| Bemisia tabaci (Whitefly) | Compatible at RD, 0.5x RD, 2x RD | Synergistic effect reported | Combined application with thiamethoxam, flonicamid, acephate, buprofezin, and this compound showed synergistic pest control. | In-vitro compatibility and efficacy studies. | [3] |
For researchers looking to replicate or validate these findings, here is a detailed methodology based on the established protocol [1].
The synergy arises from the multi-faceted action of the combination, which overcomes the limitations of each agent used alone.
The combination is particularly valuable for Integrated Pest Management (IPM) as it can reduce the required dosage of chemical insecticides, lower application costs, and delay the development of pest resistance [1].
The table below lists several this compound analogs based on recent scientific literature. It should be noted that while this compound A is consistently reported as the most significant compound, detailed comparative data on the growth disruption efficacy of other analogs is not fully established in the searched literature.
| Analog Name | Key Characteristics and Notes on Activity | Primary Natural Source |
|---|---|---|
| This compound A | The most abundant and insecticidally active component; accounts for the majority of the biological activity in neem extracts [1] [2]. | Seed kernels [1] [2] |
| This compound B | A major analog alongside this compound A, together comprising the vast majority of the this compound component [2] [3]. | Seed kernels [3] |
| 11-epi-Azadirachtin D | An epimeric analog with a novel α-oriented 11-hydroxyl group, unlike the more common β-orientation [4]. Its specific bioactivity requires further comparison. | Seeds [4] |
| This compound D | Often quantified alongside other analogs in analytical studies [3]. Its specific contribution to growth disruption is less documented than A and B. | Seeds, Leaves [3] |
| This compound H | Known to have a different orientation of the hydroxyl group at C-11 [4]. | Seeds [4] [3] |
| This compound I | Isolated and identified as one of the multiple analogs present in the plant [3]. | Seeds, Leaves [3] |
To conduct a comparative study, a reliable method for isolating and quantifying the individual analogs is crucial. The following protocol, adapted from recent research, outlines a robust procedure.
Objective: To simultaneously isolate, identify, and quantify multiple this compound analogs from plant material or formulations.
Workflow Overview:
Detailed Methodology:
Sample Preparation:
Automated Online Solid-Phase Extraction (SPE):
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS):
Data Quantification:
Understanding that this compound is a limonoid, a class of triterpenoids, is key. Research using 13C glucose labeling in neem cell suspensions has confirmed that the isoprene units for limonoid biosynthesis are derived exclusively from the cytosolic Mevalonic Acid (MVA) pathway, not the plastidial MEP pathway [5]. This biosynthetic origin is a fundamental starting point for genetic or metabolic engineering studies.
The combination of advanced analytical chemistry and biosynthetic knowledge provides a powerful toolkit for researchers.
Irritant;Environmental Hazard